molecular formula C6H4Br2N2O2 B165464 2,6-Dibromo-4-nitroaniline CAS No. 827-94-1

2,6-Dibromo-4-nitroaniline

Cat. No.: B165464
CAS No.: 827-94-1
M. Wt: 295.92 g/mol
InChI Key: YMZIFDLWYUSZCC-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4Br2N2O2 and its molecular weight is 295.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as > 10% in acetic acidslightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38765. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dibromo-4-nitroaniline
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InChI

InChI=1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
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InChI Key

YMZIFDLWYUSZCC-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C6H4Br2N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7052573
Record name 2,6-Dibromo-4-nitroaniline
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Molecular Weight

295.92 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 2,6-Dibromo-4-nitroaniline
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Boiling Point

207 °C
Record name 2,6-DIBROMO-4-NITROANILINE
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Solubility

> 10% IN ACETIC ACID, Slightly sol in water
Record name 2,6-DIBROMO-4-NITROANILINE
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Color/Form

YELLOW NEEDLES FROM ALCOHOL OR ACETIC ACID

CAS No.

827-94-1
Record name 2,6-Dibromo-4-nitroaniline
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2,6-Dibromo-4-nitroaniline

This technical guide provides a comprehensive overview of the core chemical properties of this compound (DBNA), an important intermediate in the synthesis of various chemical compounds, including azo dyes.[1] The document details its physical and chemical characteristics, reactivity, and established experimental protocols, presenting quantitative data in accessible formats and visualizing key processes.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] It is characterized by the presence of two bromine atoms and a nitro group on an aniline (B41778) backbone, which dictates its physical properties and chemical reactivity.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄Br₂N₂O₂[1][4]
Molecular Weight 295.92 g/mol [1][5]
Appearance Yellow crystalline solid; Yellow needles[1][2][3]
Melting Point 203–207 °C[1][4][6]
Boiling Point 359 °C[2]
Density 2.1120 g/cm³[2]
CAS Number 827-94-1[3][5]

Solubility Profile

The solubility of DBNA is heavily influenced by its molecular structure, which contains both hydrophobic (bromo groups) and polar (nitro and amino groups) functionalities.[2]

Table 2: Solubility Characteristics of this compound

Solvent TypeSolubilityRationaleSource(s)
Polar Solvents (e.g., Water) Sparingly soluble / LimitedThe hydrophobic character of the bromine atoms dominates over the polar nitro and amino groups.[2][3][7]
Organic Solvents (e.g., Ethanol, Acetone) Significantly improvedThe hydrophobic bromo substituents favor interactions with organic solvents.[2]
Acetic Acid > 10%[5]
pH Dependency Solubility may be enhanced in acidic conditions.The amino group can be protonated under acidic conditions, increasing polarity.[2]

Chemical Reactivity and Key Reactions

The reactivity of this compound is centered around its three functional groups: the amino group, the nitro group, and the bromine atoms. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[4][6]

  • Substitution Reactions : The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions, allowing for further functionalization of the molecule.[1]

  • Reduction Reactions : The nitro group can be readily reduced to an amino group using standard reducing agents, yielding 2,6-Dibromo-4-aminoaniline.[1] This transformation is a common step in the synthesis of more complex molecules.

  • Coupling Reactions : As an aromatic amine, DBNA can be diazotized and then used in coupling reactions to form a variety of azo dyes.[1] It is a crucial intermediate for blue disperse dyes.[4][6]

  • Suzuki Coupling : DBNA can react with aryl boronic acids via Suzuki coupling to create biaryl compounds, which are valuable structures in materials science and pharmaceutical development.[1]

Key Chemical Reactions of this compound DBNA This compound sub Nucleophilic Substitution Product DBNA->sub Nucleophilic Substitution (Br atoms replaced) red 2,6-Dibromo-4-aminoaniline DBNA->red Reduction (NO2 -> NH2) azo Azo Dyes DBNA->azo Diazotization & Coupling Reaction suzuki Biaryl Compounds DBNA->suzuki Suzuki Coupling (with Aryl Boronic Acids) Synthesis Workflow for this compound cluster_prep Preparation cluster_bromination Bromination cluster_purification Purification pna 4-nitroaniline (27.6g) slurry Stir for 2 hours pna->slurry h2so4 60% Sulfuric Acid (220.0g) h2so4->slurry br2 Add Bromine (35.2g) @ 20-25 °C slurry->br2 react1 Maintain @ 20-25 °C for 4 hours br2->react1 h2o2 Add 30% H2O2 (25.0g) @ 20-25 °C react1->h2o2 react2 Maintain @ 20-25 °C for 4 hours h2o2->react2 filter Filter & Wash with Water react2->filter recrystal Recrystallize from Ethanol or Acetone filter->recrystal product Pure this compound recrystal->product

References

An In-depth Technical Guide to 2,6-Dibromo-4-nitroaniline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 2,6-Dibromo-4-nitroaniline. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in halogenated and nitrated aromatic compounds.

Core Molecular and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its core structure consists of a benzene (B151609) ring substituted with two bromine atoms at positions 2 and 6, a nitro group at position 4, and an amino group at position 1.[2] This substitution pattern renders the molecule with distinct chemical properties and reactivity. The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name This compound[3][4]
CAS Number 827-94-1[1][5][6]
Chemical Formula C₆H₄Br₂N₂O₂[1][6]
Molecular Weight 295.92 g/mol [1][5][6]
Canonical SMILES C1=C(C=C(C(=C1Br)N)Br)--INVALID-LINK--[O-][3][7]
InChI Key YMZIFDLWYUSZCC-UHFFFAOYSA-N[1][3]
Physicochemical Property Value Source
Appearance Yellow crystalline solid/powder[1][2]
Melting Point 203–207 °C[1]
Boiling Point 366.8 °C at 760 mmHg (Predicted)[8]
Solubility Sparingly soluble in water; Soluble in acetone (B3395972) and DMSO[1][2][9]
Density ~2.2 g/cm³[10]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 4-nitroaniline (B120555).[1] Various methods have been reported, with a notable "green" approach utilizing bromide-bromate salts in an aqueous acidic medium.[11][12]

Experimental Protocol: Bromination of 4-nitroaniline

A widely cited and environmentally conscious method for the synthesis of this compound is the bromination of 4-nitroaniline using a combination of sodium bromide and sodium bromate (B103136) in an acidic aqueous solution. This method avoids the use of hazardous organic solvents.[11][12]

Materials:

  • 4-nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO₃)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a reaction flask, prepare a suspension of 4-nitroaniline in an aqueous solution of sulfuric acid.

  • A mixture of sodium bromide and sodium bromate (in a 2:1 molar ratio) is then added portion-wise to the stirred suspension at ambient temperature.[11]

  • The reaction is continued with stirring for a specified period, typically several hours, until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is isolated by filtration.

  • The collected solid is washed thoroughly with water to remove any unreacted salts and acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, to yield pure this compound.[1]

A visual representation of this synthetic workflow is provided in the diagram below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4-Nitroaniline Reaction Bromination at Ambient Temperature Reactant1->Reaction Reactant2 NaBr/NaBrO3 Reactant2->Reaction Reactant3 Aqueous H2SO4 Reactant3->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization (Ethanol/Acetone) Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow of this compound.

Spectroscopic and Crystallographic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound is characterized by the absence of signals in the aromatic region, which is consistent with the substitution pattern where both ortho positions to the amino group are brominated. The spectrum would primarily show signals corresponding to the amine protons.

  • ¹³C NMR: The ¹³C NMR spectrum provides signals for the carbon atoms of the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitro substituents and the electron-donating effect of the amino group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:

  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ are indicative of the primary amine.

  • N=O stretching (asymmetric and symmetric): Strong absorptions around 1520–1350 cm⁻¹ are characteristic of the nitro group.[1]

  • C-Br stretching: Absorptions in the lower frequency region of the spectrum correspond to the carbon-bromine bonds.

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion is characteristic of a molecule containing two bromine atoms.

X-ray Crystallography: The crystal structure of this compound has been determined, and the crystallographic data are available in the Cambridge Structural Database (CSD) with the CCDC number 130317.[4] The crystal structure analysis provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

Biological Activity and Relevance for Drug Development

While this compound is primarily utilized as a dye intermediate, its structural motifs, particularly the nitroaniline core, are of interest in the context of drug development due to the known biological activities of related compounds.[1][13]

Mutagenicity of Nitroanilines: Nitroaromatic compounds, including nitroanilines, are known to exhibit mutagenic properties.[7][14] The mutagenicity is often dependent on the metabolic activation of the nitro group.[15] This typically involves the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine, which can then be converted to a reactive nitrenium ion. This electrophilic species can form adducts with DNA, leading to mutations.[16]

The potential metabolic activation pathway leading to mutagenicity is illustrated in the following diagram.

G Conceptual Pathway for Mutagenic Activation of Nitroanilines cluster_compound Parent Compound cluster_activation Metabolic Activation cluster_target Cellular Target & Outcome Nitroaniline Nitroaniline Derivative (e.g., this compound) NitroReduction Nitro Reduction (Nitroreductases) Nitroaniline->NitroReduction Hydroxylamine Hydroxylamine Intermediate NitroReduction->Hydroxylamine NitreniumIon Reactive Nitrenium Ion Hydroxylamine->NitreniumIon DNA DNA NitreniumIon->DNA DNAAdduct DNA Adduct Formation DNA->DNAAdduct Mutation Mutation DNAAdduct->Mutation

Caption: Metabolic activation of nitroanilines leading to mutagenicity.

Other Potential Biological Activities: The nitro group is a known pharmacophore and can also act as a toxicophore.[17] Nitro-containing compounds have been investigated for a wide range of biological activities, including antimicrobial and vasodilatory effects.[17] The presence of bromine atoms can further modulate the biological properties of the molecule by influencing its lipophilicity and electronic characteristics.

Applications in Research and Development

Beyond its use in the dye industry, this compound serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of more complex molecules, including:

  • Blue disperse dyes through diazotization and coupling reactions.[1][13]

  • Halogenated quinoline (B57606) derivatives.[1][13]

  • Diphenols-amides with potential bioactivity.[13]

Safety and Handling

This compound is harmful if swallowed or in contact with skin and may cause irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-nitroaniline from 4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromo-4-nitroaniline, a crucial intermediate in the production of azo disperse dyes and other complex organic molecules.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Core Synthesis Data

The synthesis of this compound from 4-nitroaniline (B120555) can be achieved through various methods. The following table summarizes key quantitative data from prominent synthetic routes, offering a comparative overview for researchers.

MethodStarting MaterialBrominating AgentOxidantSolvent/MediumTemperature (°C)Reaction Time (hours)Purity (%)Reference
Sulfuric Acid/Bromine/Hydrogen Peroxide4-nitroanilineBromine30% Hydrogen Peroxide60% Sulfuric Acid20-25899.32[4]
Sulfuric Acid/NaBr/Hydrogen Peroxide4-nitroanilineSodium Bromide30% Hydrogen Peroxide50% Sulfuric Acid60-70898.83[5][6]
Green Chemistry Approach4-nitroanilineNaBr/NaBrO₃ (2:1)-Aqueous Acidic MediumAmbient--[1][7][8]
Halogenated Solvent Method4-nitroanilineBromine-Tetrachloromethane201-

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Method 1: Synthesis in Sulfuric Acid with Bromine and Hydrogen Peroxide[4][5]

This protocol is adapted from a patented synthetic method that offers high purity of the final product.

Materials:

  • 4-nitroaniline (27.6 g)

  • 60% Sulfuric Acid (220.0 g)

  • Bromine (35.2 g)

  • 30% Hydrogen Peroxide (25.0 g)

Procedure:

  • In a suitable reaction vessel, add 220.0 g of 60% sulfuric acid.

  • With stirring, add 27.6 g of 4-nitroaniline to the sulfuric acid. Continue stirring the resulting slurry for 2.0 hours.

  • Carefully add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25 °C.

  • After the addition of bromine is complete, maintain the reaction at 20-25 °C for 4.0 hours.

  • Subsequently, add 25.0 g of 30% hydrogen peroxide, ensuring the reaction temperature remains between 20-25 °C.

  • Continue to stir the reaction mixture at this temperature for an additional 4.0 hours.

  • Upon completion, the product can be isolated by filtration, followed by washing with water and drying.

Method 2: Green Synthesis Using Bromide-Bromate Salts[1][7][8]

This environmentally friendly method avoids the use of organic solvents and allows for the recycling of the aqueous acidic filtrate.

Materials:

  • 4-nitroaniline

  • Sodium Bromide (NaBr)

  • Sodium Bromate (NaBrO₃)

  • Aqueous Acidic Medium (e.g., dilute HCl or H₂SO₄)

Procedure:

  • Prepare a 2:1 molar ratio of sodium bromide to sodium bromate.

  • In a reaction vessel, suspend 4-nitroaniline in an aqueous acidic medium.

  • Add the bromide-bromate salt mixture to the suspension at ambient temperature.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

  • The solid product, this compound, is then collected by simple filtration.

  • Wash the product with water to remove any remaining salts and acid.

  • The aqueous acidic filtrate can be recycled for subsequent batches.

Synthesis Workflow and Reaction Schematics

The following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformation.

experimental_workflow start_end start_end process process product product reagents reagents start Start prepare_slurry Prepare Slurry of 4-nitroaniline in Sulfuric Acid start->prepare_slurry add_bromine Add Bromine prepare_slurry->add_bromine add_h2o2 Add Hydrogen Peroxide add_bromine->add_h2o2 reaction Reaction at Controlled Temperature add_h2o2->reaction isolation Isolate Product (Filtration & Washing) reaction->isolation final_product This compound isolation->final_product end End final_product->end reagent_h2so4 60% H₂SO₄ reagent_h2so4->prepare_slurry reagent_br2 Br₂ reagent_br2->add_bromine reagent_h2o2 30% H₂O₂ reagent_h2o2->add_h2o2

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant reactant product product reagent reagent pna 4-Nitroaniline dbna This compound pna->dbna Electrophilic Aromatic Substitution brominating_agent Brominating Agent (e.g., Br₂ or NaBr/NaBrO₃) brominating_agent->pna medium Acidic Medium (e.g., H₂SO₄ or aqueous acid) medium->pna

Caption: Reaction pathway for the bromination of 4-nitroaniline.

The synthesis of this compound is a fundamental process for obtaining a key intermediate in the dye industry. The methods presented here offer researchers and chemical engineers a choice between a high-purity, acid-catalyzed process and a more environmentally benign, aqueous-based synthesis. The selection of a particular method will depend on the specific requirements for purity, yield, and environmental considerations of the intended application.

References

physical properties of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is compiled from various sources to ensure a thorough understanding of its chemical and physical characteristics. This document is intended to be a valuable resource for professionals in research, science, and drug development who may be working with this compound.

Chemical Identity

This compound is a halogenated nitroaniline derivative. Its structure consists of a benzene (B151609) ring substituted with two bromine atoms at positions 2 and 6, a nitro group at position 4, and an amino group at position 1.

Molecular Structure:

Caption: 2D structure of this compound.

Data Presentation

The following table summarizes the key . It is important to note that there are some discrepancies in the reported values across different sources. Where conflicting data exists, a range is provided.

Physical PropertyValueSource(s)
Molecular Formula C₆H₄Br₂N₂O₂[1][2]
Molecular Weight 295.92 g/mol [1][2]
Appearance Yellow crystalline solid, Yellow powder, or Light orange to Yellow to Green powder to crystal.[1][2][3][4][5][1][2][3][4][5]
Melting Point 203-209 °C[1][2][5][6][7]
Boiling Point 359.00 °C (rough estimate); 366.8°C at 760 mmHg[6][8]
Density 2.1120 g/cm³; 2.177 g/cm³; 2.2265 g/cm³ (rough estimate)[2][6][8]
Solubility Sparingly soluble in water. Soluble in ethanol (B145695), acetone, and acetic acid.[1][4][8] Limited solubility in polar solvents like water.[8] Solubility improves in non-polar or moderately polar organic solvents.[8][1][3][4][8]
pKa -3.43 ± 0.20 (Predicted)[2]
LogP 3.80640[6]
Refractive Index 1.6220 (estimate); 1.697[2][6]
Flash Point 175.6°C[6]

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Principle: A small amount of the powdered solid is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (sealed at one end)[11]

  • Spatula[12]

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[9][11] If necessary, grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[9]

    • Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 205°C).[11][13]

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10][13]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13]

    • Continue heating slowly and record the temperature at which the entire solid has melted (the end of the melting range).[13]

  • Purity Check: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[10][14]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and the mixture is agitated. The solubility is determined by observing whether the solute dissolves completely.[15]

Apparatus:

  • Test tubes and test tube rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, hexane (B92381), toluene (B28343), 5% HCl, 5% NaOH)[16]

Procedure:

  • Qualitative Solubility Testing:

    • Place approximately 10 mg of this compound into a small test tube.[17]

    • Add 1 mL of the chosen solvent to the test tube.[15][18]

    • Vigorously shake or vortex the test tube for 1-2 minutes.[18]

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If not, it is considered insoluble or sparingly soluble.[19]

  • Systematic Solubility Testing:

    • Water: Test the solubility in water first. If soluble, check the pH of the solution with litmus (B1172312) or pH paper to determine if it is acidic, basic, or neutral.[17][18]

    • Acid/Base Solutions: If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl.[15][18] Solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group (like the amino group in this compound).[18]

    • Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as hexane (nonpolar), toluene (nonpolar), diethyl ether (slightly polar), ethyl acetate (B1210297) (polar aprotic), and ethanol (polar protic).[20][21]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[22][23] ¹H NMR provides information about the protons, and ¹³C NMR provides information about the carbon skeleton.[24]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[24]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. Key parameters to observe are the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[25]

    • Acquire the ¹³C NMR spectrum. This will show a signal for each unique carbon atom.[25]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[24]

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies correspond to specific functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Nujol Mull: Grind the solid with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. The positions of the absorption bands (in cm⁻¹) are indicative of the functional groups (e.g., N-H stretch, C=C aromatic stretch, N=O stretch).

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[26][27] It provides information about the molecular weight and fragmentation pattern of the compound.[28][29]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid like this compound, direct insertion or dissolution in a suitable solvent followed by injection might be used.

  • Ionization: The sample is ionized, typically using a technique like Electron Ionization (EI) or Electrospray Ionization (ESI).[30]

  • Mass Analysis: The resulting ions are separated by a mass analyzer according to their mass-to-charge (m/z) ratio.[29]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.[26]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of an organic compound like this compound.

start Start: Obtain Sample of this compound prelim Preliminary Examination (Appearance, Color, Crystalline Form) start->prelim solubility Solubility Testing (Water, Acids, Bases, Organic Solvents) prelim->solubility melting_point Melting Point Determination prelim->melting_point spectroscopy Spectroscopic Analysis prelim->spectroscopy data_analysis Data Analysis and Structure Confirmation solubility->data_analysis melting_point->data_analysis nmr NMR Spectroscopy (¹H, ¹³C, DEPT) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms nmr->data_analysis ir->data_analysis ms->data_analysis end End: Characterization Complete data_analysis->end

Caption: Workflow for the physical characterization of this compound.

Safety Information

This compound may cause skin and eye irritation.[3] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Solubility Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of 2,6-Dibromo-4-nitroaniline in Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various commercial products, including azo disperse dyes.[1][2] Understanding the solubility of this compound is critical for its synthesis, purification, and application in various chemical processes. This document collates available solubility data, outlines a detailed experimental protocol for its determination, and provides visual representations of its synthetic pathway and experimental workflows.

Quantitative Solubility Data

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available information, a summary of its solubility characteristics is presented below. The compound is generally characterized as having limited solubility in polar solvents like water and improved solubility in several organic solvents.[3]

SolventTemperatureSolubilityReference
WaterAmbientInsoluble / Sparingly Soluble[3][4]
Acetic AcidNot Specified> 10%[5]
Ethanol (B145695)Not SpecifiedSoluble (used for recrystallization)[2]
Acetone (B3395972)Not SpecifiedSoluble (used for recrystallization)[2]
PyridineNot SpecifiedSoluble ("almost transparent")[6]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2]

Note: The qualitative descriptions "Insoluble," "Sparingly Soluble," and "Soluble" are based on general chemical literature and may vary with precise experimental conditions.

Factors Influencing Solubility

The solubility of this compound is primarily influenced by the following factors:

  • Solvent Polarity : The compound exhibits classic "like dissolves like" behavior, showing greater solubility in organic solvents of moderate polarity compared to highly polar solvents like water.[3]

  • Temperature : While specific data is limited, the use of ethanol and acetone for recrystallization indicates that the solubility of this compound in these solvents increases with temperature.[2]

  • pH : In aqueous solutions, the solubility can be affected by pH. Under acidic conditions, the amino group can be protonated, which may lead to an increase in solubility in polar solvents.[3]

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantification :

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of the compound in the solvent at the given temperature based on the concentration of the saturated solution.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_quant 4. Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample to known volume sample2->sample3 quant1 Analyze concentration (HPLC/UV-Vis) sample3->quant1 quant2 Calculate solubility using calibration curve quant1->quant2 G 4-Nitroaniline 4-Nitroaniline This compound This compound 4-Nitroaniline->this compound Brominating Agent (e.g., Bromide-Bromate salts in acid) G A This compound B Diazonium Salt A->B Diazotization (NaNO2, H2SO4) D Azo Disperse Dye B->D C Coupling Component (e.g., N,N-diethylaniline) C->D Azo Coupling

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Dibromo-4-nitroaniline (CAS No. 827-94-1), a key intermediate in the synthesis of azo disperse dyes and a compound of interest in various chemical research and development settings.[1][2] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential risks.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[3][4][5] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₄Br₂N₂O₂[1][3][5]
Molecular Weight 295.92 g/mol [1][5][6][7]
Appearance Yellow crystalline solid/needles[1][3][4]
Melting Point 203–209 °C[1][2][7]
Boiling Point 359 °C[3]
Density 2.112 g/cm³[3]
Solubility Limited solubility in polar solvents like water.[3] Soluble in organic solvents such as ethanol, acetone, and acetic acid.[3][5][3][5]
Stability Stable under normal temperatures and pressures.[4][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5][8] It is also known to cause skin and serious eye irritation.[4][5][6]

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[5][8]

  • H312: Harmful in contact with skin.[5][8]

  • H332: Harmful if inhaled.[5][8]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Experimental Protocols and Handling

Synthesis Methodology

The primary synthesis route for this compound involves the bromination of 4-nitroaniline. This reaction is typically carried out using a bromide-bromate salt mixture in an aqueous acidic medium under ambient conditions. This method is noted for its environmental advantages due to the solvent-free processing.[1]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Receipt Receipt of Chemical Inspection Inspect Container for Damage Receipt->Inspection Storage Store in a Cool, Dry, Well-Ventilated Area Inspection->Storage Container OK Decontamination Decontaminate Glassware and Work Surfaces Inspection->Decontamination Container Damaged WasteDisposal Dispose of Waste in Labeled, Sealed Containers Inspection->WasteDisposal Container Damaged PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves (Nitrile) Storage->PPE Weighing Weighing and Preparation (in a Fume Hood) PPE->Weighing Reaction Chemical Reaction/ Experimentation Weighing->Reaction Reaction->Decontamination Decontamination->WasteDisposal RecordKeeping Update Chemical Inventory and Experimental Records WasteDisposal->RecordKeeping

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

To minimize exposure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] The following personal protective equipment (PPE) should be worn:

  • Eye/Face Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH or European Standard EN 149 approved respirator should be used.[6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention.[6]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]

Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] It is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[2][4][6]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a suitable, labeled, and sealed disposal container.[9]

Stability and Reactivity

This compound is stable under normal storage conditions.[4][6] However, it may decompose upon heating to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6][9][10] Contact with metals may evolve flammable hydrogen gas.[6] It is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[2][4][6]

References

Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromo-4-nitroaniline (DBNA), a key intermediate in the synthesis of azo disperse dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for these analyses.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively, using DMSO-d6 as the solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityAssignment
8.27SingletAr-H
6.79Singlet-NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
149.6C-NH₂
136.9C-NO₂
128.4C-H
105.8C-Br
Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a KBr pellet method.[1]

Table 3: FT-IR Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3480, 3370N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3084C-H StretchAromatic Ring
1606N-H Bend (Scissoring)Primary Amine (-NH₂)
1500Asymmetric NO₂ StretchNitro Group (-NO₂)
1345 (approx.)Symmetric NO₂ StretchNitro Group (-NO₂)
1299C-N StretchAromatic Amine
1124C-H In-plane BendAromatic Ring
898C-H Out-of-plane BendAromatic Ring
459C-Br StretchBromo Group
Mass Spectrometry (MS)

The mass spectral data was obtained through Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

Ionization Methodm/zAssignment
LC-MS (ESI+)294.80[M+H]⁺
GC-MS (EI)296, 294Molecular Ion [M]⁺
GC-MS (EI)266[M-NO]⁺
ESI-QTOF (ESI-)292.8567[M-H]⁻
ESI-QTOF (ESI-)212.9305[M-H-Br]⁻
ESI-QTOF (ESI-)182.9325[M-H-Br-NO]⁻
ESI-QTOF (ESI-)78.9189[Br]⁻

Experimental Protocols

NMR Spectroscopy

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at 500 MHz and 125 MHz, respectively.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was recorded using the KBr pellet technique. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded against a background of a pure KBr pellet.

Mass Spectrometry

LC-MS: Liquid chromatography-mass spectrometry was performed to determine the protonated molecular ion [M+H]⁺.[1]

GC-MS: Gas chromatography-mass spectrometry with electron ionization (EI) was used to identify the molecular ion and major fragment ions.[2]

ESI-QTOF MS: Electrospray ionization-quadrupole time-of-flight mass spectrometry was conducted in negative ion mode to determine the deprotonated molecular ion [M-H]⁻ and its fragmentation pattern.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for LC-MS, GC-MS, ESI-QTOF Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (500/125 MHz) NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (ppm) NMR_Acq->NMR_Data IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Data Wavenumbers (cm⁻¹) IR_Acq->IR_Data MS_Acq Acquire Mass Spectra MS_Prep->MS_Acq MS_Data m/z Ratios MS_Acq->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 2,6-Dibromo-4-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of the versatile synthetic intermediate, 2,6-Dibromo-4-nitroaniline.

This technical guide provides a thorough overview of this compound (CAS No. 827-94-1), a key building block in the synthesis of various organic compounds, particularly azo disperse dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its commercial availability, physicochemical properties, and established experimental protocols.

Commercial Availability

This compound is readily available from a range of commercial chemical suppliers. It is typically offered in various purities, with grades of 97% and 99% being common. For specialized applications, including pharmaceutical research, higher purity grades may be available. The compound is generally supplied in quantities ranging from grams to kilograms to meet both laboratory and industrial needs.

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable GradesNotes
Sigma-Aldrich≥97%Offers various quantities for research and development.
TCI America>98.0%(GC)Provides detailed specifications and safety information.
BenchchemCustomOffers the compound for research use, not for human or veterinary use.[1]
ScimplifyIn stockA trusted manufacturer and distributor with competitive pricing.[1]
Conier Chem&Pharma Limited99.00%A trader with experience in providing this product.
ChemicalBook98%min, 99%An online platform connecting various suppliers.
ProtheragenResearch Use OnlySpecializes in biochemicals for research.
AOBChemInquire for quantitiesA supplier of chemicals for research and development.
Jackson Chemical IndustriesBest priceIndian supplier of dye intermediates.

Physicochemical Properties

This compound is a yellow crystalline solid.[1][2] Its chemical structure, characterized by a nitro group and two bromine atoms on an aniline (B41778) ring, makes it a valuable intermediate for introducing these functionalities into more complex molecules.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 827-94-1[1][2]
Molecular Formula C₆H₄Br₂N₂O₂[1][2]
Molecular Weight 295.92 g/mol [1][2]
Appearance Yellow needles or crystalline solid[1][2]
Melting Point 205-207 °C[3]
Boiling Point 367 °C[4]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, and >10% in acetic acid[5]
Purity ≥97%, 99% (commercially available)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of azo disperse dyes and in Suzuki coupling reactions.

Green Synthesis of this compound

A notable environmentally friendly method for the preparation of this compound involves the bromination of 4-nitroaniline (B120555) using a bromide-bromate salt mixture in an aqueous acidic medium, avoiding the use of organic solvents.[6][7]

Experimental Workflow for the Green Synthesis of this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-nitroaniline 4-nitroaniline Reaction_Vessel Reaction at Ambient Temperature 4-nitroaniline->Reaction_Vessel NaBr_NaBrO3 NaBr/NaBrO3 (2:1) NaBr_NaBrO3->Reaction_Vessel Aqueous_Acid Aqueous Acidic Medium Aqueous_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Completion Washing Washing Filtration->Washing Final_Product This compound Washing->Final_Product

Caption: Workflow for the green synthesis of this compound.

Methodology:

  • Reactant Preparation: Prepare a 2:1 molar ratio of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃).

  • Reaction Setup: In a suitable reaction vessel, suspend 4-nitroaniline in an aqueous acidic medium (e.g., aqueous H₂SO₄).

  • Bromination: Add the bromide-bromate salt mixture to the suspension of 4-nitroaniline at ambient temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, the solid product is isolated by simple filtration.

  • Purification: The collected solid is washed with water to remove any inorganic byproducts and dried to yield pure this compound. The aqueous acidic filtrate can be recycled for subsequent batches.[6][7]

Synthesis of Disperse Blue 165 from this compound

This compound is a key intermediate in the synthesis of azo disperse dyes, such as Disperse Blue 165. The synthesis involves diazotization of the aniline followed by an azo coupling reaction.

Experimental Workflow for the Synthesis of Disperse Blue 165

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_cyanation Cyanation DBNA This compound Diazonium_Salt Diazonium Salt Intermediate DBNA->Diazonium_Salt NaNO2_HCl NaNO2 / HCl (aq) NaNO2_HCl->Diazonium_Salt Azo_Dye Dibromo-azo Intermediate Diazonium_Salt->Azo_Dye Coupling Coupling_Component 3-Acetylamino-N,N-diethylaniline Coupling_Component->Azo_Dye Final_Product Disperse Blue 165 Azo_Dye->Final_Product Nucleophilic Substitution CuCN Cuprous Cyanide (CuCN) CuCN->Final_Product

Caption: Synthesis of Disperse Blue 165 from this compound.

Methodology:

  • Diazotization:

    • Suspend one molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the temperature between 0-5 °C to form the diazonium salt.[3]

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component, 3-acetylamino-N,N-diethylaniline, in an appropriate solvent and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring. An intensely colored precipitate of the dibromo-azo intermediate will form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[3]

  • Isolation of Intermediate:

    • Isolate the dibromo-azo intermediate by vacuum filtration and wash thoroughly with cold water.[3]

  • Cyanation:

    • Suspend the isolated dibromo-azo intermediate in a suitable solvent such as DMF or DMSO.

    • Add an excess of cuprous cyanide (CuCN) to the suspension.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, the final product, Disperse Blue 165, is isolated and purified.[3]

Suzuki Coupling of this compound

This compound can undergo palladium-catalyzed Suzuki coupling reactions with aryl boronic acids to form 2,6-bisaryl-4-nitroanilines. This reaction is a powerful tool for creating carbon-carbon bonds.[8]

Logical Relationship in Suzuki Coupling

G DBNA This compound Product 2,6-bisaryl-4-nitroaniline DBNA->Product Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Product Pd_Catalyst Pd(OAc)2 (catalyst) Pd_Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Aqueous DMF Solvent->Product

References

historical synthesis methods of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Synthesis Methods of 2,6-Dibromo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial intermediate in the synthesis of various organic compounds, particularly azo disperse dyes.[1][2] Its molecular structure, featuring a nitro group and two bromine atoms on an aniline (B41778) core, makes it a versatile building block in organic chemistry. Historically, the synthesis of this compound has evolved, with various methods being developed to improve efficiency, purity, and environmental safety. This guide provides a detailed overview of the , focusing on key experimental protocols and quantitative data.

Core Synthesis Methodologies

The primary historical route for the synthesis of this compound involves the direct bromination of p-nitroaniline. The key variables in these methods are the choice of solvent, brominating agent, and reaction conditions.

Bromination in Sulfuric Acid with an Oxidant

A prevalent method for the synthesis of this compound involves the use of sulfuric acid as a medium, with the addition of a brominating agent and an oxidant. This approach is well-documented in patent literature and offers high purity of the final product.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:[3][4]

  • In a reaction flask, 220.0g of 60% sulfuric acid is added.

  • 27.6g of p-Nitroaniline is then added to the sulfuric acid with stirring, and the mixture is stirred for 2.0 hours.

  • 35.2g of bromine is added, and the reaction temperature is maintained at 20-25 °C for 4.0 hours.

  • Following this, 25.0g of 30% hydrogen peroxide is added, and the reaction is continued for another 4.0 hours at 20-25 °C.

  • The resulting product is this compound with a purity of 99.32%.[3]

Logical Relationship Diagram: Synthesis in Sulfuric Acid

p-Nitroaniline p-Nitroaniline Reaction_Mixture Reaction Mixture (20-25 °C) p-Nitroaniline->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Bromine Bromine Bromine->Reaction_Mixture H2O2 H2O2 H2O2->Reaction_Mixture Product This compound Reaction_Mixture->Product 4 hours

Caption: Synthesis of this compound in a sulfuric acid medium.

Bromination using Sodium Bromide in Sulfuric Acid

An alternative to using elemental bromine is the in-situ generation of bromine from sodium bromide in an acidic medium with an oxidant. This method can be more convenient and safer to handle.

Experimental Protocol:

The following protocol outlines the synthesis using sodium bromide:[4]

  • To a flask, add 91.3g of 90% sulfuric acid.

  • With stirring, add 27.6g of p-Nitroaniline and stir for 1.0 hour.

  • Add 43.2g of Sodium Bromide. The reaction temperature is maintained at 30-40 °C for 4.0 hours.

  • Add 44.4g of 30% hydrogen peroxide, keeping the temperature at 30-40 °C.

  • Continue the reaction for 4.0 hours to yield this compound with a purity of 98.78%.[4]

Experimental Workflow: Bromination with Sodium Bromide

cluster_reactants Reactants cluster_process Process p-Nitroaniline p-Nitroaniline Mixing Mix p-Nitroaniline and H2SO4 p-Nitroaniline->Mixing H2SO4 (90%) H2SO4 (90%) H2SO4 (90%)->Mixing NaBr NaBr Bromination Add NaBr (30-40 °C, 4h) NaBr->Bromination H2O2 (30%) H2O2 (30%) Oxidation Add H2O2 (30-40 °C, 4h) H2O2 (30%)->Oxidation Mixing->Bromination Bromination->Oxidation Product This compound (98.78% purity) Oxidation->Product

Caption: Workflow for the synthesis using sodium bromide in sulfuric acid.

Green Synthesis using Bromide-Bromate Salts

In an effort to develop more environmentally friendly methods, a process using bromide-bromate salts in an aqueous acidic medium has been developed.[1][2] This method avoids the use of organic solvents.[1][2]

Experimental Protocol:

A typical procedure for this green synthesis is as follows:[1]

  • This process utilizes a 2:1 ratio of bromide-bromate salts in an aqueous acidic medium at ambient temperature. The specific quantities of reactants and detailed step-by-step instructions were not fully detailed in the provided search results, but the key feature is the replacement of harsher reagents with this salt mixture. The product is purified by simple filtration and washing with water.[1]

Signaling Pathway: Green Synthesis Approach

p-Nitroaniline p-Nitroaniline Reaction Reaction at Ambient Temp. p-Nitroaniline->Reaction Br-/BrO3- Bromide-Bromate Salts Br-/BrO3-->Reaction Aqueous_Acid Aqueous Acidic Medium Aqueous_Acid->Reaction Product This compound Reaction->Product Purification Filtration & Washing Product->Purification

Caption: Green synthesis pathway using bromide-bromate salts.

Early Method in Carbon Tetrachloride

An earlier reported method for the synthesis of this compound involved the use of an organic solvent, carbon tetrachloride.[5]

Experimental Protocol:

The protocol for this method is briefly described as:[5]

  • p-Nitroaniline is reacted with bromine in carbon tetrachloride.

  • The mixture is stirred at 20 °C for 1 hour.

Further details on reactant quantities and yield were not available in the search results.

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthesis methods described.

MethodStarting MaterialBrominating AgentSolvent/MediumOxidantTemperature (°C)Time (h)Purity (%)
Sulfuric Acid/Bromine [3]p-Nitroaniline (27.6g)Bromine (35.2g)60% H₂SO₄ (220.0g)30% H₂O₂ (25.0g)20-25899.32
Sulfuric Acid/NaBr [4]p-Nitroaniline (27.6g)NaBr (43.2g)90% H₂SO₄ (91.3g)30% H₂O₂ (44.4g)30-40898.78
Sulfuric Acid/Bromine (Higher Temp) [4]p-Nitroaniline (27.6g)Bromine (32.0g)80% H₂SO₄ (170.0g)30% H₂O₂ (34.0g)50-55899.26
Carbon Tetrachloride [5]p-NitroanilineBromineCCl₄Not specified201Not specified

Conclusion

The historical synthesis of this compound has predominantly relied on the bromination of p-nitroaniline. Early methods utilized organic solvents like carbon tetrachloride, while subsequent developments focused on the use of sulfuric acid as a reaction medium. The use of oxidants such as hydrogen peroxide is a common feature in these syntheses to facilitate the dibromination. More recent "green" chemistry approaches have explored the use of bromide-bromate salts in aqueous media to minimize the environmental impact. The choice of method has historically been driven by factors such as yield, purity, cost, and, more recently, environmental considerations. The data presented in this guide provides a comprehensive overview for researchers and professionals working with this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo disperse dyes utilizing 2,6-Dibromo-4-nitroaniline as a versatile diazo component. This key intermediate is instrumental in producing a range of colors, particularly in the blue, red, and orange shades, which are of significant interest in various industrial and research applications, including textile dyeing and the development of functional materials.

Introduction

This compound is a crucial aromatic amine used in the synthesis of monoazo disperse dyes. The presence of two electron-withdrawing bromine atoms and a nitro group enhances the electrophilicity of the corresponding diazonium salt, facilitating its coupling with various electron-rich aromatic compounds. This leads to the formation of intensely colored molecules with desirable properties for dyeing synthetic fibers like polyester. This document outlines the synthesis and characterization of representative blue, red, and orange disperse dyes derived from this important intermediate.

Overview of Synthesis

The synthesis of azo disperse dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable electron-rich coupling component (e.g., anilines, naphthols) to form the azo dye. The choice of coupling component determines the final color of the dye.

In some cases, a subsequent reaction, such as cyanation, may be performed to modify the dye's properties.

Data Presentation

The following tables summarize the key properties of representative azo disperse dyes synthesized from this compound.

Table 1: Physicochemical Properties of Synthesized Azo Disperse Dyes

Dye NameC.I. NameMolecular FormulaMolecular Weight ( g/mol )Color
Dye 1Disperse Blue 165C₂₀H₁₉N₇O₃405.41Dark Blue
Dye 2Disperse Red 118C₁₆H₁₆Br₂ClN₄O₄552.58Dark Yellowish Red
Dye 3Disperse Orange 61C₁₇H₁₅Br₂N₅O₂481.14Dark Reddish Orange

Table 2: Spectral and Fastness Properties of Synthesized Azo Disperse Dyes on Polyester

Dye Nameλmax (nm)Light Fastness (ISO)Wash Fastness (ISO)Sublimation Fastness (ISO)
Dye 1 (Disperse Blue 165)Not Found64-54-5
Dye 2 (Disperse Red 118)Not Found6-74-55
Dye 3 (Disperse Orange 61)Not Found6-754

Experimental Protocols

General Protocol for Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is a common intermediate for the synthesis of the dyes described below.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • In a flask, carefully add a molar equivalent of this compound to a mixture of concentrated sulfuric acid and water, pre-cooled to 0-5 °C in an ice-salt bath.

  • Maintain the temperature between 0-5 °C and stir the suspension vigorously.

  • Slowly add a concentrated aqueous solution of sodium nitrite (1.05 molar equivalents) dropwise to the suspension. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Synthesis of Dye 1 (C.I. Disperse Blue 165)

This protocol describes the synthesis of a dark blue disperse dye through azo coupling and subsequent cyanation.[1][2][3][4]

Step 1: Azo Coupling

Materials:

  • Diazonium salt solution of this compound (from protocol 4.1)

  • 3-Acetylamino-N,N-diethylaniline

  • Acetic Acid

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of 3-Acetylamino-N,N-diethylaniline in a suitable amount of acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution. An intensely colored precipitate will form immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolate the resulting dibromo-azo intermediate by vacuum filtration and wash it thoroughly with cold water.

Step 2: Cyanation

Materials:

  • Dibromo-azo intermediate

  • Cuprous Cyanide (CuCN)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend the isolated dibromo-azo intermediate in DMF.

  • Add an excess of cuprous cyanide to the suspension.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the final dye.

  • Isolate the crude Disperse Blue 165 by filtration, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Dry the final product under vacuum.

Synthesis of Dye 2 (C.I. Disperse Red 118)

This protocol outlines the synthesis of a dark yellowish-red disperse dye.[1]

Step 1: Azo Coupling

Materials:

  • Diazonium salt solution of this compound (from protocol 4.1)

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • Acetic Acid

  • Sodium Acetate (B1210297)

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution.

  • Maintain the temperature at 0-5 °C and stir for 2-3 hours.

  • Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the coupling reaction.

  • Continue stirring in the ice bath for another 1-2 hours until the coupling is complete.

  • Isolate the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral.

  • Purify the crude dye by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dry the final product in an oven at 60-70 °C.

Synthesis of Dye 3 (C.I. Disperse Orange 61)

This protocol describes the synthesis of a dark reddish-orange disperse dye.[2][3]

Step 1: Azo Coupling

Materials:

  • Diazonium salt solution of this compound (from protocol 4.1)

  • N-ethyl-N-cyanoethylaniline

  • Acetic Acid

  • Sodium Acetate

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of N-ethyl-N-cyanoethylaniline in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-4 hours.

  • Adjust the pH of the mixture to 4-5 by the slow addition of a sodium acetate solution to complete the coupling reaction.

  • The precipitated dye is collected by vacuum filtration and washed with a large volume of cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or chlorobenzene).

  • Dry the purified dye in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product 2_6_Dibromo_4_nitroaniline This compound Diazotization Step 1: Diazotization 2_6_Dibromo_4_nitroaniline->Diazotization Coupling_Component Coupling Component (e.g., 3-Acetylamino-N,N-diethylaniline) Azo_Coupling Step 2: Azo Coupling Coupling_Component->Azo_Coupling Reagents NaNO2, H2SO4, CuCN, etc. Reagents->Diazotization Diazotization->Azo_Coupling Modification Step 3 (Optional): Subsequent Reaction (e.g., Cyanation) Azo_Coupling->Modification Purification Purification (Filtration, Washing, Recrystallization) Azo_Coupling->Purification Modification->Purification Final_Dye Azo Disperse Dye Purification->Final_Dye

Caption: General experimental workflow for the synthesis of azo disperse dyes.

Signaling_Pathway Start This compound Diazonium_Salt Diazonium Salt Intermediate Start->Diazonium_Salt Diazotization (NaNO2, H+) Coupling Azo Coupling Reaction (+ Coupling Component) Diazonium_Salt->Coupling Azo_Dye_Intermediate Dibromo-Azo Dye Coupling->Azo_Dye_Intermediate Final_Product Final Azo Disperse Dye (e.g., Disperse Blue 165) Azo_Dye_Intermediate->Final_Product Subsequent Reaction (e.g., Cyanation)

Caption: Chemical synthesis pathway from this compound.

References

Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dibromo-4-nitroaniline via the electrophilic bromination of 4-nitroaniline (B120555). This compound is a key intermediate in the production of various organic compounds, including azo disperse dyes.[1][2] The protocols outlined below are compiled from established methods and offer variations in reagents and reaction conditions to suit different laboratory settings and safety requirements. This document also includes a summary of the physicochemical properties of the product and relevant safety information.

Introduction

The synthesis of this compound from 4-nitroaniline is a classic example of electrophilic aromatic substitution. The strongly activating and ortho-, para-directing amino group, despite being somewhat deactivated by the para-nitro group, directs the incoming bromine atoms to the positions ortho to itself. The presence of the nitro group at the para position prevents substitution at that site, leading to the desired 2,6-disubstituted product. Various methods have been developed for this synthesis, employing different brominating agents and reaction media. This document details several reliable protocols and provides the necessary data for successful synthesis and characterization of the product.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₄Br₂N₂O₂
Molecular Weight 295.92 g/mol [3][4]
Appearance Yellow crystalline solid[1][4]
Melting Point 203-207 °C[4]
CAS Number 827-94-1[3][4]
Solubility Sparingly soluble in water, soluble in ethanol (B145695) and acetic acid.[1]

Experimental Protocols

Several protocols for the bromination of 4-nitroaniline are available, each with its own advantages. Below are detailed procedures for three common methods.

Protocol 1: Bromination using Bromine in Sulfuric Acid

This protocol is a robust method that consistently provides a high-purity product.

Reagents and Materials:

ReagentQuantity
4-Nitroaniline27.6 g
60% Sulfuric Acid220.0 g
Bromine35.2 g
30% Hydrogen Peroxide25.0 g

Procedure:

  • In a suitable reaction flask, add 220.0 g of 60% sulfuric acid.

  • With stirring, add 27.6 g of 4-nitroaniline to the sulfuric acid and continue stirring for 2 hours.

  • Carefully add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25 °C.

  • After the addition of bromine is complete, maintain the reaction at 20-25 °C for 4 hours.

  • Add 25.0 g of 30% hydrogen peroxide, ensuring the temperature remains between 20-25 °C.

  • Continue to stir the reaction mixture at this temperature for an additional 4 hours.

  • Upon completion, the product can be isolated by filtration, followed by washing with water and drying.

This method has been reported to yield this compound with a purity of 99.32%.

Protocol 2: Bromination using Sodium Bromide and Hydrogen Peroxide in Sulfuric Acid

This method avoids the direct handling of liquid bromine, offering a potentially safer alternative.

Reagents and Materials:

ReagentQuantity
4-Nitroaniline27.6 g
90% Sulfuric Acid91.3 g
Sodium Bromide43.2 g
30% Hydrogen Peroxide44.4 g

Procedure:

  • In a reaction flask, add 91.3 g of 90% sulfuric acid.

  • While stirring, add 27.6 g of 4-nitroaniline and stir for 1 hour.

  • Add 43.2 g of sodium bromide to the mixture. The reaction temperature should be maintained between 30-40 °C.

  • Keep the reaction at 30-40 °C for 4 hours after the addition of sodium bromide.

  • Add 44.4 g of 30% hydrogen peroxide, maintaining the temperature between 30-40 °C.

  • Continue the reaction at this temperature for another 4 hours.

  • Isolate the product by filtration, wash with water, and dry.

The reported purity of the product from this method is 98.78%.

Protocol 3: Green Synthesis using Bromide-Bromate Salts in Aqueous Acidic Medium

This protocol is presented as an environmentally friendly, organic solvent-free method.

Reagents and Materials:

ReagentDescription
4-NitroanilineStarting material
Sodium Bromide (NaBr) and Sodium Bromate (NaBrO₃)Brominating agents (2:1 molar ratio)
Aqueous Acidic MediumReaction medium

Procedure:

  • Prepare a 2:1 molar ratio of sodium bromide to sodium bromate. This mixture serves as the in-situ source of bromine.

  • Dissolve the 4-nitroaniline in an aqueous acidic medium.

  • Add the bromide-bromate salt mixture to the solution at ambient temperature.

  • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography.

  • The product is purified by simple filtration and washing with water.

This method is noted for its operational simplicity and the ability to recycle the aqueous acidic filtrate.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through an electrophilic aromatic substitution mechanism. The workflow for a typical synthesis is also outlined below.

G Mechanism: Electrophilic Bromination of 4-Nitroaniline cluster_activation Step 1: Generation of Electrophile cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Br_Br Br-Br Br_plus Br⁺ Br_Br->Br_plus + FeBr₃ FeBr3 FeBr₃ FeBr4_minus FeBr₄⁻ 4NA 4-Nitroaniline Intermediate Arenium Ion Intermediate (Resonance Stabilized) 4NA->Intermediate + Br⁺ Product This compound Intermediate->Product - H⁺ G Experimental Workflow: Synthesis of this compound Start Start: Reagent Preparation Dissolution Dissolve 4-Nitroaniline in Sulfuric Acid Start->Dissolution Bromination Add Brominating Agent (e.g., Bromine or NaBr/H₂O₂) Dissolution->Bromination Reaction Maintain Reaction at Controlled Temperature Bromination->Reaction Oxidation Add Oxidizing Agent (e.g., H₂O₂) Reaction->Oxidation Stirring Continue Stirring Oxidation->Stirring Isolation Isolate Product by Filtration Stirring->Isolation Washing Wash with Water Isolation->Washing Drying Dry the Final Product Washing->Drying End End: this compound Drying->End

References

Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-4-nitroaniline is a vital chemical intermediate, primarily utilized in the synthesis of azo disperse dyes and pigments.[1] The purity of this compound is paramount for achieving high-quality, consistent downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, ensuring high purity for research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄Br₂N₂O₂[2]
Molecular Weight 295.92 g/mol [3][4]
Appearance Yellow crystalline solid / Yellow needles[2][3][5]
Melting Point 203-207 °C[1][4]
Solubility Limited in water; improved solubility in moderately polar organic solvents like ethanol (B145695) and acetone; >10% in acetic acid.[2][3]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[6] In this process, the crude, impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain dissolved in the cold solvent, known as the mother liquor, and are separated from the pure crystals by filtration.[7]

Experimental Protocol

4.1 Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature, ethanol and acetic acid are excellent candidates for recrystallizing this compound, as the compound is known to form yellow needles from these solvents.[3][5][8] Ethanol is often preferred due to its lower boiling point and ease of removal from the final product. This protocol will detail the use of ethanol.

4.2 Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Filter paper (to fit Büchner funnel)

  • Vacuum source

  • Ice bath

  • Spatula and glass rod

  • Watch glass or drying dish

  • Melting point apparatus

4.3 Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ethanol is flammable; ensure no open flames are nearby. Use a hot plate for heating.

  • Avoid inhalation of dust and vapors.[4]

4.4 Step-by-Step Procedure

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and soluble impurities.

  • Drying: Transfer the crystals to a pre-weighed watch glass. Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Data Presentation

The effectiveness of the purification can be assessed by measuring the yield and comparing the melting point of the product before and after recrystallization.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Yellow-brown powderBright yellow needles
Mass 5.00 g4.25 g
Melting Point 198-203 °C204-206 °C
Recovery Yield N/A85%

Note: Data presented are for illustrative purposes.

Visual Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolution 1. Dissolution (Minimal hot ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional: Remove insoluble impurities) dissolution->hot_filtration crystallization 3. Crystallization (Slow cooling, then ice bath) hot_filtration->crystallization vacuum_filtration 4. Vacuum Filtration (Isolate crystals) crystallization->vacuum_filtration washing 5. Washing (Ice-cold ethanol) vacuum_filtration->washing drying 6. Drying (Desiccator/Vacuum oven) washing->drying end End: Pure Crystals drying->end

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Reheat the solution to evaporate some of the solvent to increase concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[9]
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization in the ice bath.Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Allow sufficient time for cooling in the ice bath.
Product is still colored Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing charcoal step.

References

Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromo-4-nitroaniline is a key intermediate in the synthesis of a variety of organic molecules, including azo disperse dyes.[1][2][3][4] The purity of this intermediate is critical to ensure the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for the separation, identification, and quantification of this compound and its potential impurities.[5][6][7] This document provides a detailed analytical HPLC method for the determination of this compound.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is quantified by its absorbance at a specific wavelength.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, compatible with the sample solvent.

  • HPLC Vials: Amber, 2 mL, with caps (B75204) and septa.

Reagents and Chemicals
  • This compound reference standard: Purity ≥97%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Methanol (B129727): HPLC grade (for sample preparation).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

4.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL.

4.3. Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal SOPs. The following is a summary of typical validation parameters.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation of Solutions stock Standard Stock Solution (1000 µg/mL in Methanol) prep->stock sample_prep Sample Preparation (in Methanol) prep->sample_prep working Working Standard Solutions (1-100 µg/mL in Mobile Phase) stock->working hplc HPLC Analysis working->hplc sample_prep->hplc data Data Acquisition and Processing hplc->data conditions Chromatographic Conditions: Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN:H2O (60:40) Flow Rate: 1.0 mL/min Detection: 254 nm conditions->hplc results Results and Reporting data->results

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a general guideline. The method should be fully validated by the user to ensure its suitability for the intended purpose.

References

Synthesis of Heterocyclic Compounds from 2,6-Dibromo-4-nitroaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-nitroaniline is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive nitro group and strategically positioned bromine atoms offer multiple avenues for chemical modification, leading to the formation of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of dibrominated heterocyclic compounds: benzimidazoles, quinoxalines, and quinolines. These scaffolds are of significant interest in drug discovery and materials science due to their diverse biological activities and tunable photophysical properties.

The general synthetic strategy involves an initial reduction of the nitro group in this compound to yield 3,5-dibromobenzene-1,2-diamine (B72946). This diamine serves as a common precursor for the subsequent cyclization reactions to form the desired heterocyclic rings. The bromine atoms can be retained in the final products, providing valuable handles for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

I. Synthesis of 5,7-Dibromobenzimidazoles

5,7-Dibromobenzimidazoles are valuable scaffolds in medicinal chemistry, with derivatives exhibiting a range of biological activities. The synthesis commences with the reduction of this compound to 3,5-dibromobenzene-1,2-diamine, which is then condensed with an appropriate aldehyde.

Experimental Protocols

Step 1: Reduction of this compound to 3,5-Dibromobenzene-1,2-diamine

This protocol is adapted from the reduction of similar nitroanilines and is expected to proceed with high efficiency.

  • Materials:

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (typically 3-5 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a sodium hydroxide solution until a basic pH is achieved.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield 3,5-dibromobenzene-1,2-diamine, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of 5,7-Dibromo-2-substituted-benzimidazoles

  • Materials:

    • 3,5-Dibromobenzene-1,2-diamine

    • Substituted aldehyde (e.g., benzaldehyde)

    • Ethanol

    • Oxidizing agent (e.g., sodium metabisulfite (B1197395) or exposure to air)

  • Procedure:

    • Dissolve 3,5-dibromobenzene-1,2-diamine (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol in a round-bottom flask.[1]

    • Introduce an oxidizing agent, such as a catalytic amount of sodium metabisulfite, or stir the reaction mixture open to the air.[1]

    • Stir the reaction at room temperature or with gentle heating.[1]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 5,7-dibromo-2-substituted-benzimidazole.[1]

Quantitative Data
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1This compoundFe, HClEthanolReflux2-6>90
23,5-Dibromobenzene-1,2-diamine, Substituted AldehydeAir / Na₂S₂O₅EthanolRT - 502-875-90

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Synthetic Workflow

Synthesis_of_Dibromobenzimidazoles start This compound intermediate 3,5-Dibromobenzene-1,2-diamine start->intermediate Reduction (Fe/HCl) product 5,7-Dibromo-2-R-benzimidazole intermediate->product Condensation aldehyde R-CHO (Aldehyde) aldehyde->product

Caption: Synthetic pathway for 5,7-Dibromobenzimidazoles.

II. Synthesis of 6,8-Dibromoquinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics. The synthesis of 6,8-dibromoquinoxalines from this compound follows a similar initial reduction step to form 3,5-dibromobenzene-1,2-diamine, which is then condensed with a 1,2-dicarbonyl compound.

Experimental Protocols

Step 1: Reduction of this compound

Follow the protocol described in Section I, Step 1.

Step 2: Synthesis of 6,8-Dibromo-2,3-disubstituted-quinoxalines

This protocol details the synthesis of a representative 6,8-dibromoquinoxaline derivative.

  • Materials:

    • 3,5-Dibromobenzene-1,2-diamine

    • 1,2-Dicarbonyl compound (e.g., Benzil)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dibromobenzene-1,2-diamine (1.0 eq) in ethanol.[1]

    • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.[1]

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • If necessary, the product can be further purified by recrystallization.

Quantitative Data
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1This compoundFe, HClEthanolReflux2-6>90
23,5-Dibromobenzene-1,2-diamine, 1,2-Dicarbonyl compoundAcetic AcidEthanolReflux2-485-95

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Synthetic Workflow

Synthesis_of_Dibromoquinoxalines start This compound intermediate 3,5-Dibromobenzene-1,2-diamine start->intermediate Reduction (Fe/HCl) product 6,8-Dibromo-2-R-3-R'-quinoxaline intermediate->product Condensation dicarbonyl R-CO-CO-R' (1,2-Dicarbonyl) dicarbonyl->product

Caption: Synthetic pathway for 6,8-Dibromoquinoxalines.

III. Synthesis of 5,7-Dibromoquinolines

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Skraup synthesis provides a classic method for the preparation of quinolines. Starting from 3,5-dibromoaniline (B181674), which can be obtained from this compound, 5,7-dibromoquinoline (B1595614) can be synthesized.

Experimental Protocols

Step 1: Reduction and Deamination of this compound to 3,5-Dibromoaniline

A two-step process is required to convert this compound to 3,5-dibromoaniline. First, the nitro group is reduced to an amine, and then the amino group at the 4-position is removed via diazotization followed by reduction.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (B80452) (NaNO₂)

    • Hypophosphorous acid (H₃PO₂)

    • Sodium Hydroxide (NaOH)

    • Ethyl acetate

  • Procedure:

    • Reduction: Reduce this compound to 3,5-dibromobenzene-1,2,4-triamine using SnCl₂·2H₂O in concentrated HCl.

    • Diazotization: Dissolve the resulting triamine in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

    • Deamination: Add hypophosphorous acid to the diazonium salt solution and allow the mixture to warm to room temperature.

    • Neutralize the reaction mixture with NaOH solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3,5-dibromoaniline.

Step 2: Skraup Synthesis of 5,7-Dibromoquinoline

  • Materials:

    • 3,5-Dibromoaniline

    • Glycerol (B35011)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, to control the reaction rate)

  • Procedure:

    • In a large, heat-resistant flask, carefully mix 3,5-dibromoaniline (1.0 eq) with glycerol (3-4 eq).

    • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

    • Add the oxidizing agent, sodium m-nitrobenzenesulfonate (B8546208) (1.2-1.5 eq), and a small amount of ferrous sulfate heptahydrate.

    • Heat the mixture cautiously. The reaction is exothermic and can be vigorous. Maintain the temperature at around 135 °C for 3 hours.

    • After cooling, dilute the reaction mixture with water and steam distill to remove any unreacted nitrobenzene (B124822) (if used as the oxidant).

    • Make the residue alkaline with NaOH solution to precipitate the crude quinoline (B57606) derivative.

    • Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Dry the organic extract and remove the solvent. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1This compoundSnCl₂·2H₂O, NaNO₂, H₃PO₂HCl/H₂O0 - RT4-860-70
23,5-Dibromoaniline, GlycerolH₂SO₄, OxidantNone~135350-60

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Synthetic Workflow

Synthesis_of_Dibromoquinolines start This compound intermediate1 3,5-Dibromo-benzene-1,2,4-triamine start->intermediate1 Reduction (SnCl2/HCl) intermediate2 3,5-Dibromoaniline intermediate1->intermediate2 Diazotization & Deamination product 5,7-Dibromoquinoline intermediate2->product Skraup Synthesis glycerol Glycerol glycerol->product

Caption: Synthetic pathway for 5,7-Dibromoquinolines.

IV. Applications in Drug Development

The dibrominated heterocyclic compounds synthesized from this compound are valuable platforms for the development of new therapeutic agents. The bromine atoms serve as versatile handles for introducing further molecular diversity via cross-coupling reactions, allowing for the fine-tuning of their pharmacological properties.

  • Dibromobenzimidazoles: Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The dibromo substitution pattern can enhance lipophilicity and potentially lead to improved cell permeability and target engagement.

  • Dibromoquinoxalines: Quinoxaline derivatives have been investigated as anticancer, antibacterial, and antiviral agents.[2] The 6,8-dibromoquinoxaline scaffold can be functionalized to develop novel kinase inhibitors, DNA intercalating agents, and other targeted therapies.

  • Dibromoquinolines: Quinolines are a well-established class of pharmacologically active compounds. For instance, 5,7-dibromo-8-hydroxyquinoline has shown potent antiproliferative activity against various tumor cell lines.[3] The 5,7-dibromoquinoline core can be elaborated to create novel anticancer agents, potentially acting through mechanisms such as topoisomerase inhibition.[3]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of dibrominated heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to produce 5,7-dibromobenzimidazoles, 6,8-dibromoquinoxalines, and 5,7-dibromoquinolines. The strategic placement of the bromine atoms in these scaffolds offers significant opportunities for further chemical exploration and the development of novel drug candidates and functional materials. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols: 2,6-Dibromo-4-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,6-Dibromo-4-nitroaniline is a halogenated nitroaniline derivative that serves as a versatile precursor in the synthesis of a range of functional materials.[1] Its chemical structure, featuring a reactive amino group and two bromine atoms on an electron-deficient aromatic ring, makes it a valuable building block for creating complex organic molecules with tailored properties. While its primary established application lies in the dye industry, its structural motifs suggest significant potential in advanced materials science sectors.

Primary Application: Intermediate for Azo Disperse Dyes

The most prominent application of this compound is as a key intermediate in the synthesis of azo disperse dyes.[1] These dyes are utilized for coloring hydrophobic textiles such as polyester (B1180765) and nylon, owing to their vibrant colors and good fastness properties.[1] The synthesis of these dyes involves a two-step process:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is a standard reaction for anilines, but the electron-withdrawing nature of the nitro and bromo groups influences the stability and reactivity of the resulting salt.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., an electron-rich aromatic compound) to form the final azo dye. The –N=N– (azo) group is a chromophore, responsible for the color of the dye.

The bromine and nitro substituents on the aniline (B41778) ring act as powerful auxochromes, modulating the electronic properties of the chromophore. This allows for the tuning of the dye's color, leading to the production of various shades, particularly blues and browns.[1]

Potential Applications in Advanced Materials

The unique electronic and structural features of this compound open up possibilities for its use in other areas of materials science:

  • Organic Electronics: Analogous to other substituted anilines, this molecule could serve as a building block for organic semiconductors.[2] The aniline moiety is a known component in hole-transporting materials. The bromine atoms provide sites for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to extend the conjugated system, a key requirement for semiconductor performance.[1]

  • Nonlinear Optical (NLO) Materials: The molecule possesses a "push-pull" electronic structure, with the amino group acting as an electron donor and the nitro group as a strong electron acceptor. This intramolecular charge transfer is a common design strategy for materials with high second-order NLO properties, which are valuable for applications in telecommunications and optical computing.

  • Flame Retardants: Brominated organic compounds are widely used as flame retardants.[3] this compound can be used as an intermediate in the synthesis of polybrominated biphenyls (PBBs) or other brominated flame-retardant structures.[3]

  • Functional Polymers: The amino group can undergo polymerization, while the bromo groups can be used for cross-linking or post-polymerization functionalization. This could lead to the creation of polymers with high refractive indices, specific thermal properties, or other tailored functionalities.

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₄Br₂N₂O₂[1]
Molecular Weight 295.92 g/mol
Appearance Yellow crystalline solid[1][4]
Melting Point 205-207 °C
Solubility Limited solubility in polar solvents (e.g., water). Improved solubility in organic solvents (e.g., ethanol, acetone).[4]
CAS Number 827-94-1
Table 2: Synthesis Purity Data from a Representative Protocol
ReactantsReaction ConditionsPurity of ProductReference
p-Nitroaniline, Sulfuric Acid, Bromine, Hydrogen Peroxide20-25 °C, 4 hours99.32%[5][6]
p-Nitroaniline, Sulfuric Acid, Sodium Bromide, Hydrogen Peroxide30-40 °C, 4 hours98.78%[6]
p-Nitroaniline, Sulfuric Acid, Bromine, Hydrogen Peroxide50-55 °C, 4 hours99.26%[6][7]

Experimental Protocols

Protocol 1: Green Synthesis of this compound

This protocol describes an environmentally friendly method for the synthesis of this compound from 4-nitroaniline (B120555) using bromide-bromate salts in an aqueous medium, avoiding the use of organic solvents.[8][9][10]

Materials:

  • 4-nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (B103136) (NaBrO₃)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Prepare an aqueous acidic solution by adding sulfuric acid to deionized water.

  • Dissolve 4-nitroaniline in the acidic solution with stirring at ambient temperature.

  • In a separate vessel, prepare the brominating agent by dissolving sodium bromide and sodium bromate in water in a 2:1 molar ratio.

  • Slowly add the bromide-bromate solution to the 4-nitroaniline solution. The reaction generates bromine in situ.

  • Continue stirring at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the yellow solid product precipitates out of the solution.

  • Collect the product by vacuum filtration.

  • Wash the solid product thoroughly with deionized water to remove any remaining acid and salts.

  • Dry the purified this compound product. The aqueous acidic filtrate can be recycled for subsequent batches.[8][9][10]

Protocol 2: Synthesis of a Diazonium Salt for Dye Production

This protocol details the conversion of this compound into its diazonium salt, a crucial step for azo dye synthesis.[6][7]

Materials:

  • This compound

  • Nitrosyl sulfuric acid (40%)

Procedure:

  • In a reaction flask, add the previously synthesized this compound.

  • Carefully add 40% nitrosyl sulfuric acid to the flask while maintaining the temperature between 20-30 °C.

  • Stir the mixture for 2 to 3 hours at this temperature.

  • The completion of the diazotization reaction yields a solution of this compound diazonium salt.

  • This diazonium salt solution is highly reactive and is typically used immediately in the subsequent azo coupling reaction without isolation.

Protocol 3: Conceptual Protocol for Suzuki Coupling

This protocol provides a general framework for a palladium-catalyzed Suzuki coupling reaction to form biaryl compounds, illustrating a pathway to more complex materials.[1]

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • In a reaction flask, combine this compound, the aryl boronic acid (2-3 equivalents), and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent and the palladium catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Synthesis_Workflow A 4-Nitroaniline D In Situ Bromination (Ambient Temp) A->D B Bromide-Bromate Salts (NaBr, NaBrO3) B->D C Aqueous Acidic Medium (H2SO4) C->D E Precipitation D->E F Filtration & Washing E->F G This compound (Final Product) F->G H Recycle Filtrate F->H Aqueous Filtrate

Caption: Green synthesis workflow for this compound.

Dye_Synthesis_Pathway Start This compound Diazotization Diazotization Start->Diazotization Intermediate Diazonium Salt Diazotization->Intermediate Reagent1 Nitrosyl Sulfuric Acid Reagent1->Diazotization Coupling Azo Coupling Intermediate->Coupling End Azo Disperse Dye Coupling->End Reagent2 Coupling Component (e.g., Naphthol) Reagent2->Coupling Advanced_Materials_Logic A This compound (Building Block) B Cross-Coupling (e.g., Suzuki) A->B C Polymerization A->C D Further Halogenation/ Derivatization A->D E Organic Semiconductors B->E F NLO Materials B->F G Functional Polymers C->G H Flame Retardants D->H

References

Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-4-nitroaniline. This protocol is designed to guide the synthesis of 2,6-diaryl-4-nitroaniline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] The reaction of this compound is of particular interest as it allows for the introduction of two aryl or heteroaryl groups, leading to a diverse range of substituted 4-nitroanilines. The electron-withdrawing nature of the nitro group and the steric hindrance from the two bromine atoms can influence the reactivity of the substrate.

A facile and efficient protocol for the synthesis of 2,6-bisaryl-4-nitroanilines has been developed utilizing a Pd(OAc)2-catalyzed, ligand-free Suzuki reaction in aqueous N,N-dimethylformamide (DMF).[3] This approach has demonstrated high reactivity with both electron-rich and electron-deficient aryl boronic acids, resulting in high yields of the corresponding products.[3]

Data Presentation: A Survey of Reaction Conditions

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.[3]

EntryArylboronic AcidTemperature (°C)Time (h)Yield (%)
14-Methylphenylboronic acid2512<10
24-Methylphenylboronic acid501252
34-Methylphenylboronic acid801295
4Phenylboronic acid801296
54-Methoxyphenylboronic acid801298
64-Fluorophenylboronic acid801295
72-Fluorophenylboronic acid801293
82,4-Difluorophenylboronic acid801294

Reaction Conditions: this compound (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)2 (0.5 mol%), K2CO3 (3 mmol), DMF/H2O (10:1, 3 mL).[3]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of this compound

This protocol is based on the ligand-free, Pd(OAc)2-catalyzed method.[3]

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.5 mol%)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.005 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add DMF and degassed water in a 10:1 ratio (e.g., 2.7 mL DMF, 0.3 mL water).

Reaction Execution:

  • Stir the reaction mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.[3]

Work-up:

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

Purification:

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired 2,6-diaryl-4-nitroaniline.

Mandatory Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound Arylboronic acid (2.2 eq) K2CO3 (3.0 eq) Pd(OAc)2 (0.5 mol%) B Evacuate and Backfill with Inert Gas (x3) A->B C Add Solvents: DMF/H2O (10:1) B->C D Heat to 80 °C with Vigorous Stirring C->D E Monitor Progress via TLC or LC-MS (12 h) D->E F Cool to Room Temperature E->F G Dilute with Water and Extract with Ethyl Acetate F->G H Wash with Brine, Dry, and Concentrate G->H I Purify by Flash Column Chromatography H->I

Caption: Workflow for the Suzuki coupling of this compound.

Suzuki_Cycle Generalized Catalytic Cycle for Suzuki Coupling pd0 Pd(0)Ln pdiix R1-Pd(II)Ln-X pd0->pdiix R1-X oa_text Oxidative Addition pdiir2 R1-Pd(II)Ln-R2 pdiix->pdiir2 R2-B(OR)2 (Base) tm_text Transmetalation pdiir2->pd0 R1-R2 re_text Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the derivatization of 2,6-dibromo-4-nitroaniline into scaffolds with potential applications in medicinal chemistry. The focus is on the synthesis of a quinoline-based NMDA receptor antagonist and the conceptual design of amide-based derivatives.

Introduction

This compound is a versatile starting material in organic synthesis, traditionally used in the dye industry. However, its polysubstituted aromatic ring serves as a valuable scaffold for the generation of diverse molecular architectures in medicinal chemistry. The presence of two bromine atoms and a nitro group on the aniline (B41778) ring offers multiple reaction sites for derivatization, enabling the synthesis of complex molecules with potential therapeutic applications. These functional groups can be manipulated to introduce various pharmacophores and modulate the physicochemical properties of the resulting compounds.

This document outlines a detailed protocol for the synthesis of a quinoline (B57606) carboxylic acid derivative from this compound, which shows promise as an N-methyl-D-aspartate (NMDA) receptor antagonist. Additionally, it explores the potential for synthesizing N-phenyl amide derivatives with possible antimicrobial activity.

Derivatization Strategy 1: Synthesis of Quinolone Scaffolds as NMDA Receptor Antagonists

The synthesis of quinolone derivatives from anilines is a well-established strategy in medicinal chemistry. The Conrad-Limpach reaction, for instance, allows for the construction of the quinoline core, which is present in numerous bioactive compounds. By utilizing this compound as the starting aniline, it is possible to synthesize highly substituted quinolones with potential activity as NMDA receptor antagonists.

Experimental Protocol: Synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

This protocol is adapted from a modified Conrad-Limpach procedure for the synthesis of a kynurenic acid analog, a known class of NMDA receptor antagonists.

Step 1: Synthesis of Diethyl 2-((2,6-dibromo-4-nitrophenyl)amino)maleate

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol (B145695).

  • Add diethyl acetylenedicarboxylate (B1228247) (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at reflux for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield diethyl 2-((2,6-dibromo-4-nitrophenyl)amino)maleate.

Step 2: Cyclization to Ethyl 5,7-dibromo-4-hydroxy-8-nitroquinoline-2-carboxylate

  • Add the purified diethyl 2-((2,6-dibromo-4-nitrophenyl)amino)maleate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes to effect cyclization.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the precipitate and wash with hexane to obtain the crude ethyl 5,7-dibromo-4-hydroxy-8-nitroquinoline-2-carboxylate.

Step 3: Reduction of the Nitro Group

  • Suspend the crude product from the previous step in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (5 equivalents), portion-wise.

  • Reflux the mixture for 4 hours.

  • Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 8-amino-5,7-dibromo-4-hydroxyquinoline-2-carboxylate.

Step 4: Sandmeyer Reaction for Iodination

  • Dissolve the aminoquinoline derivative in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.

  • Warm the reaction mixture to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with sodium thiosulfate (B1220275) solution, dry over anhydrous sodium sulfate, and concentrate to give ethyl 5,7-dibromo-8-iodo-4-hydroxyquinoline-2-carboxylate.

Step 5: Selective Bromine-Iodine Exchange

  • A nucleophilic non-isotopic exchange is performed to replace the bromine at position 5 with an iodine. This step requires specific conditions that are not broadly disclosed and may require optimization.

Step 6: Hydrolysis to 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

  • Dissolve the quinoline derivative in a mixture of ethanol and aqueous sodium hydroxide (B78521) solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction, acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the final product, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Quantitative Data: Biological Activity of a Related Kynurenic Acid Derivative
CompoundTargetAssayIC50 (nM)
5-Iodo-7-chloro-kynurenic acidGlycine (B1666218) site of NMDA Receptor[3H]glycine binding32
Signaling Pathway: NMDA Receptor Antagonism

The synthesized quinoline derivative is designed to act as an antagonist at the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. Overactivation of NMDA receptors is implicated in various neurological disorders, making them an important therapeutic target. Kynurenic acid derivatives act as competitive antagonists at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor, thereby preventing channel opening and subsequent calcium influx.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Ca_Channel->Cellular_Response Ca²⁺ Influx Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to (Co-agonist) GluN1 Antagonist Kynurenic Acid Derivative Antagonist->NMDA_Receptor Blocks Glycine Binding Site

Caption: Antagonism of the NMDA receptor by a kynurenic acid derivative.

Derivatization Strategy 2: Synthesis of N-Phenyl Amide Derivatives as Potential Antimicrobial Agents

The amino group of this compound can be readily acylated to form amide derivatives. N-phenyl amides are a class of compounds that have been explored for various biological activities, including antimicrobial effects. The synthesis of such derivatives from this compound is straightforward.

Conceptual Experimental Protocol: Synthesis of N-(2,6-dibromo-4-nitrophenyl)benzamide
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

  • Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,6-dibromo-4-nitrophenyl)benzamide.

Expected Biological Activity

While specific data for N-(2,6-dibromo-4-nitrophenyl) amides is not available, related N-(substituted phenyl) amides have shown antimicrobial activity. The biological activity of these compounds would need to be determined through in vitro assays against a panel of bacterial and fungal strains.

Experimental Workflow: General Amide Synthesis

Amide_Synthesis Start This compound Reaction Acylation Reaction (0°C to RT) Start->Reaction Reagents Acyl Chloride (R-COCl) Base (e.g., Pyridine) Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-(2,6-dibromo-4-nitrophenyl)amide Purification->Product

Caption: General workflow for the synthesis of N-phenyl amide derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally relevant compounds. The protocols and data presented here for the synthesis of a quinoline-based NMDA receptor antagonist demonstrate a clear pathway to a class of compounds with therapeutic potential. The conceptual framework for the synthesis of amide derivatives further highlights the utility of this scaffold in generating diverse molecular libraries for drug discovery programs. Further investigation into the biological activities of these and other derivatives is warranted to fully explore their potential in medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,6-Dibromo-4-nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via the bromination of 4-nitroaniline (B120555). Common methods include:

  • Bromination with elemental bromine: This classic method involves reacting 4-nitroaniline with bromine in a suitable solvent like dichloromethane (B109758) or tetrachloromethane.[1]

  • Bromination using bromide/bromate (B103136) salts: This is considered a greener approach, utilizing a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium.[2][3][4][5][6] This method avoids the use of hazardous organic solvents.

  • Bromination with bromine and an oxidizing agent: This method employs bromine in the presence of an oxidizing agent like hydrogen peroxide in a sulfuric acid medium.[7][8][9]

Q2: What is the primary application of this compound?

A2: this compound is a crucial intermediate in the synthesis of azo disperse dyes, which are used for coloring hydrophobic fabrics such as polyester (B1180765) and nylon.[2] It is also used in the synthesis of other complex organic molecules.

Q3: What are the expected physical properties of this compound?

A3: this compound is a yellow crystalline solid.[2] Its melting point is reported to be in the range of 203-207 °C.[2][10]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the specified temperature. For instance, a common procedure involves stirring for 1-4 hours at temperatures ranging from 20-25 °C.[7][8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reagent stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.Carefully control the stoichiometry of 4-nitroaniline to the brominating agent. The molar ratio will depend on the chosen method. For the bromide/bromate method, a 2:1 ratio of bromide to bromate is often used.[4]
Loss of product during workup and purification: The product may be lost during filtration, washing, or recrystallization steps.To minimize loss, ensure the product is fully precipitated before filtration. Wash the solid product with an appropriate solvent (e.g., water) to remove impurities without dissolving the desired compound.[3][4][6]
Side reactions: The formation of undesired byproducts can consume the starting material and reduce the yield of the target molecule.Optimize reaction conditions to minimize side reactions. This can include controlling the temperature and the rate of addition of the brominating agent.[6]

Problem 2: Formation of Impurities and Over-brominated Byproducts

Potential Cause Recommended Solution
Excess of brominating agent: Using too much of the brominating agent can lead to the formation of tri- or tetra-brominated aniline (B41778) derivatives.Carefully control the amount of the brominating agent added. The slow, dropwise addition of the brominating solution can help to control the reaction and prevent over-bromination.[6]
Reaction temperature is too high: Higher temperatures can increase the rate of reaction and lead to less selective bromination.Maintain the recommended reaction temperature. For many procedures, this is around ambient temperature (20-28 °C).[7]
Inadequate purification: Residual starting materials or byproducts may remain in the final product.Purify the crude product by simple filtration and washing with water.[4][6] If necessary, recrystallization from a suitable solvent can be performed to achieve higher purity.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and the corresponding purity or yield for the synthesis of this compound.

Starting MaterialBrominating AgentSolvent/MediumTemperature (°C)Reaction Time (h)Purity/YieldReference
4-nitroanilineBromineTetrachloromethane201-
4-nitroanilineBrominating reagentDichloromethane/Water280.75 - 198.7% Yield[1]
4-nitroanilineNaBr/NaBrO₃Aqueous acidic mediumAmbient--[4]
4-nitroanilineBromine & H₂O₂60% Sulfuric acid20-25499.32% Purity[7][8][9]
4-nitroanilineBromine & H₂O₂80% Sulfuric acid50-55499.26% Purity[8]
4-nitroanilineSodium Bromide & H₂O₂50% Sulfuric acid60-70498.83% Purity[8]
4-nitroanilineSodium Bromide & H₂O₂90% Sulfuric acid30-40498.78% Purity[8]

Experimental Protocols

Method 1: Bromination using Bromide-Bromate Salts in Aqueous Acidic Medium

This method is adapted from a green chemistry approach and avoids the use of organic solvents.[3][4][6]

Materials:

  • 4-nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO₃)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a slurry of 4-nitroaniline in an aqueous solution of sulfuric acid.

  • In a separate beaker, prepare an aqueous solution of sodium bromide and sodium bromate (in a 2:1 molar ratio of NaBr to NaBrO₃).

  • Slowly add the bromide-bromate solution to the stirred slurry of 4-nitroaniline at room temperature over a period of about 2 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.

  • The solid product, this compound, is collected by simple filtration.

  • Wash the collected solid with deionized water to remove any remaining acid and salts.

  • Dry the purified product. The aqueous acidic filtrate can potentially be recycled for subsequent batches.[3][4][6]

Method 2: Bromination with Bromine and Hydrogen Peroxide in Sulfuric Acid

This method is based on patent literature and describes a one-pot synthesis.[7][8][9]

Materials:

  • 4-nitroaniline

  • 60% Sulfuric acid

  • Bromine (Br₂)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a flask, add 60% sulfuric acid and then add 4-nitroaniline while stirring. Stir the mixture for 2 hours.

  • Add bromine to the mixture while maintaining the reaction temperature between 20-25 °C. Continue stirring for 4 hours at this temperature.

  • Add 30% hydrogen peroxide to the reaction mixture, again keeping the temperature between 20-25 °C.

  • Continue the reaction for another 4 hours at the same temperature.

  • The product can then be isolated from the reaction mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Prepare Slurry: 4-Nitroaniline in Aqueous Acidic Medium start->reactants brominating_agent Prepare Solution: NaBr + NaBrO3 in Water start->brominating_agent addition Slowly Add Brominating Agent to Slurry (2h) reactants->addition brominating_agent->addition stirring Continue Stirring (2h) addition->stirring filtration Filter Reaction Mixture stirring->filtration washing Wash Solid with Water filtration->washing drying Dry Product washing->drying end End: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound using the bromide-bromate method.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Stoichiometry problem->cause2 cause3 Product Loss During Workup problem->cause3 cause4 Side Reactions problem->cause4 sol1 Increase Reaction Time/ Monitor with TLC cause1->sol1 Address sol2 Verify Molar Ratios cause2->sol2 Address sol3 Optimize Purification Steps cause3->sol3 Address sol4 Control Temperature and Rate of Addition cause4->sol4 Address

Caption: Troubleshooting logic for addressing low yield in the synthesis.

troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions problem Low Purity/ Over-bromination cause1 Excess Brominating Agent problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Inadequate Purification problem->cause3 sol1 Control Stoichiometry/ Slow Addition cause1->sol1 Address sol2 Maintain Recommended Temperature cause2->sol2 Address sol3 Thorough Washing/ Recrystallization cause3->sol3 Address

Caption: Troubleshooting logic for addressing low purity and over-bromination issues.

References

Technical Support Center: Bromination of 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of 4-nitroaniline (B120555).

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the bromination of 4-nitroaniline?

The primary product of the bromination of 4-nitroaniline is typically 2-bromo-4-nitroaniline . However, due to the activating nature of the amino group, a common side product is 2,6-dibromo-4-nitroaniline . The ratio of these products depends heavily on the reaction conditions.

Q2: Why is polybromination a common issue?

The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution. It significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This high reactivity makes the ring susceptible to multiple substitutions, leading to the formation of di- and even tri-brominated products if the reaction is not carefully controlled.[1][2][3]

Q3: What is the primary side product I should expect?

When performing the bromination of 4-nitroaniline, the most common side product is This compound .[4][5] This occurs when a second bromine atom is added to the other ortho position of the amino group.

Q4: Can I use milder brominating agents to avoid polybromination?

Yes, using milder brominating agents is a viable strategy. N-Bromosuccinimide (NBS) can be used as a solid brominating reagent, which can offer higher selectivity for monobromination compared to liquid bromine.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired monobrominated product (2-bromo-4-nitroaniline) - Reaction conditions are too harsh, favoring polybromination. - Incorrect stoichiometry (excess bromine). - Reaction time is too long.- Lower the reaction temperature. - Use a less polar solvent. - Carefully control the stoichiometry to a 1:1 molar ratio of 4-nitroaniline to bromine. - Monitor the reaction progress using TLC to stop it upon consumption of the starting material.
High yield of dibrominated side product (this compound) - The amino group is strongly activating, leading to a second substitution. - Use of excess bromine. - High reaction temperature.- Protect the amino group via acetylation to form 4-nitroacetanilide before bromination. This reduces the activating effect of the amino group. The acetyl group can be removed by hydrolysis after bromination.[1] - Use a milder brominating agent like N-Bromosuccinimide (NBS).[1]
Presence of starting material in the final product - Incomplete reaction. - Insufficient amount of brominating agent. - Short reaction time.- Increase the reaction time and monitor via TLC. - Ensure the correct stoichiometry of the brominating agent is used. - Slightly increase the reaction temperature if the reaction is too slow.
Formation of other unexpected side products - Impure starting materials. - Side reactions due to high temperatures or presence of light.- Purify the starting 4-nitroaniline before use. - Conduct the reaction in the dark and maintain the recommended temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted for the synthesis of the dibrominated product, which is a valuable intermediate for dyes.[6][7]

Materials:

  • 4-nitroaniline (27.6g)

  • 60% Sulfuric acid (220.0g)

  • Bromine (35.2g)

  • 30% Hydrogen peroxide (25.0g)

Procedure:

  • In a reaction flask, add 220.0g of 60% sulfuric acid.

  • With stirring, add 27.6g of 4-nitroaniline and continue stirring for 2 hours to form a slurry.

  • Slowly add 35.2g of bromine while maintaining the reaction temperature between 20-25°C.

  • After the addition of bromine, maintain the reaction at 20-25°C for 4 hours.

  • Add 25.0g of 30% hydrogen peroxide, keeping the temperature between 20-25°C.

  • Continue the reaction for another 4 hours at this temperature.

  • The product can be isolated by filtration, followed by washing with water and drying.

Expected Outcome:

  • This method has been reported to yield this compound with a purity of up to 99.32%.[6][7]

Protocol 2: "Green" Synthesis of this compound

This protocol utilizes an environmentally friendly approach by avoiding organic solvents.[8][9]

Materials:

  • 4-nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (B103136) (NaBrO₃)

  • Aqueous acidic medium (e.g., dilute H₂SO₄)

Procedure:

  • Prepare a 2:1 molar ratio of bromide-bromate salts. This can be achieved by mixing pure NaBr and NaBrO₃.

  • Dissolve the 4-nitroaniline in an aqueous acidic medium at ambient temperature.

  • Slowly add the bromide-bromate salt mixture to the 4-nitroaniline solution with stirring.

  • Continue stirring at ambient temperature until the reaction is complete (monitor by TLC).

  • The product precipitates out of the aqueous solution.

  • Isolate the product by simple filtration and wash with water.

  • The aqueous acidic filtrate can be recycled for subsequent batches.

Quantitative Data Summary

The following table summarizes the reported purity of this compound under different reaction conditions.

Method Brominating Agent Solvent/Medium Temperature (°C) Reported Purity (%) Reference
Method 1Bromine / H₂O₂60% H₂SO₄20-2599.32[7]
Method 2Bromine / H₂O₂90% H₂SO₄30-4098.78[7]
Method 3Bromine / H₂O₂80% H₂SO₄50-5599.26[7]
Method 4Sodium Bromide / H₂O₂90% H₂SO₄60-7098.83[7]
Green SynthesisNaBr / NaBrO₃Aqueous AcidAmbientHigh Purity & Yield[8][9]

Visual Diagrams

Reaction Pathway

ReactionPathway Start 4-Nitroaniline Reagent1 + Br₂ Start->Reagent1 Product1 2-Bromo-4-nitroaniline (Monobrominated Product) Reagent1->Product1 Electrophilic Aromatic Substitution Reagent2 + Br₂ Product1->Reagent2 SideProduct This compound (Dibrominated Side Product) Reagent2->SideProduct Further Bromination

Caption: Reaction pathway for the bromination of 4-nitroaniline.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start: Bromination of 4-Nitroaniline CheckProduct Analyze Product Mixture (e.g., TLC, NMR) Start->CheckProduct DesiredProduct High Yield of Monobrominated Product? CheckProduct->DesiredProduct Success Process Complete DesiredProduct->Success Yes HighDibromo Issue: High amount of This compound DesiredProduct->HighDibromo No, too much dibromination LowYield Issue: Low overall yield with starting material remaining DesiredProduct->LowYield No, incomplete reaction Solution1 Solution: 1. Protect -NH₂ group (acetylation). 2. Use milder brominating agent (NBS). 3. Reduce reaction temperature. HighDibromo->Solution1 Solution1->Start Retry Experiment Solution2 Solution: 1. Increase reaction time. 2. Check stoichiometry of bromine. 3. Slightly increase temperature. LowYield->Solution2 Solution2->Start Retry Experiment

Caption: Troubleshooting workflow for bromination of 4-nitroaniline.

References

Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2,6-Dibromo-4-nitroaniline. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a crude sample of this compound?

A1: The synthesis of this compound typically proceeds via the bromination of 4-nitroaniline. During this reaction, incomplete or alternative bromination can lead to the formation of several isomeric and related impurities. The most common of these include:

  • 2-Bromo-4-nitroaniline: A mono-brominated byproduct resulting from incomplete reaction.

  • 2,4-Dibromo-6-nitroaniline: A structural isomer where one of the bromine atoms is at the 4-position instead of the 6-position.

  • Unreacted 4-nitroaniline: The starting material for the synthesis.

Q2: What is the most effective laboratory-scale method for removing these isomeric impurities?

A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. This technique relies on the differences in solubility between the desired product and the impurities in a chosen solvent at different temperatures. Fractional crystallization can also be employed for mixtures with high concentrations of impurities or when the solubility characteristics of the isomers are very similar.[1][2][3]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Glacial acetic acid and ethanol (B145695) are commonly recommended solvents for the recrystallization of this compound. The choice of solvent will depend on the specific impurity profile of your crude product. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your particular sample.

Q4: How can I assess the purity of my this compound sample after purification?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for determining the purity of your sample and quantifying the remaining isomeric impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a good starting point for method development. Thin Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot recrystallization solvent. The solvent is not suitable for your compound at the concentration used.- Increase the volume of the hot solvent in small increments until the solid dissolves.- Try a different solvent. If you are using ethanol, consider trying glacial acetic acid, which is a better solvent for many aromatic amines.[4]
The compound "oils out" instead of forming crystals upon cooling. The compound is coming out of solution above its melting point due to a highly concentrated solution or the presence of significant impurities that depress the melting point.- Re-heat the solution and add more solvent to decrease the concentration.- Allow the solution to cool more slowly to encourage gradual crystal formation.- "Scratch" the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[5]
The recrystallized product is still colored (expected to be a yellow crystalline solid). Colored impurities are co-crystallizing with the product.- Consider a pre-purification step such as a wash with a less polar solvent to remove some impurities before recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Low recovery of the purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently to maximize crystal formation.[6]- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.- Cool the solution in an ice bath for a sufficient amount of time after it has reached room temperature.
HPLC analysis shows the presence of persistent isomeric impurities. The solubility of the impurity is very similar to the desired product in the chosen recrystallization solvent.- Perform a second recrystallization, potentially with a different solvent.- Consider using fractional crystallization, where multiple crystallization steps are performed to gradually enrich the desired isomer.[1][2][3]- For very difficult separations, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Glacial Acetic Acid

This protocol is designed for the purification of crude this compound containing isomeric impurities.

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more glacial acetic acid in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of yellow crystals should be observed. Do not disturb the flask during this initial cooling phase to promote the growth of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove residual acetic acid.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: HPLC Analysis of this compound and Isomeric Impurities

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (if available)

  • Samples of crude and purified this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A good starting point is a 60:40 (v/v) mixture of acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare solutions of your crude and purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Interpretation: Compare the chromatograms of the crude and purified products. The peak corresponding to this compound should be significantly larger and better resolved in the purified sample. The peaks corresponding to isomeric impurities should be reduced or absent. The relative peak areas can be used to estimate the purity of the sample.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis Purity Analysis cluster_outcome Outcome Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Dissolve in hot solvent Pure_Product Pure this compound Recrystallization->Pure_Product Cool to crystallize & filter Impure_Fraction Mother Liquor (contains impurities) Recrystallization->Impure_Fraction Filtrate HPLC_Analysis HPLC Analysis Pure_Product->HPLC_Analysis Assess purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Recrystallization Attempt Check_Crystals Crystals Formed? Start->Check_Crystals Oiling_Out Oiled Out? Check_Crystals->Oiling_Out No Low_Yield Yield > 80%? Check_Crystals->Low_Yield Yes Add_More_Solvent Add more solvent and cool slowly Oiling_Out->Add_More_Solvent Yes Evaporate_Solvent Evaporate some solvent and re-cool Oiling_Out->Evaporate_Solvent No Check_Purity Purity > 99%? Low_Yield->Check_Purity Yes Optimize_Cooling Optimize cooling time and temperature Low_Yield->Optimize_Cooling No Second_Recrystallization Perform second recrystallization Check_Purity->Second_Recrystallization No Success Successful Purification Check_Purity->Success Yes Add_More_Solvent->Start Evaporate_Solvent->Start Optimize_Cooling->Start Second_Recrystallization->Start

Caption: Troubleshooting logic for recrystallization of this compound.

References

Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 2,6-Dibromo-4-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of the final product. What are the potential causes and how can we improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, formation of byproducts, and mechanical loss during workup and purification.

Potential Causes and Solutions:

  • Incomplete Bromination: The bromination of 4-nitroaniline (B120555) may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time. Consider a slight excess of the brominating agent, but be cautious as this can lead to over-bromination.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity of the bromination.

    • Solution: Maintain the recommended temperature range for the chosen protocol. For instance, some methods specify a temperature of 20-25°C, while others may require cooling to 0-5°C to control exothermicity and side reactions.[1]

  • Formation of Mono-brominated Byproduct: A common byproduct is 2-bromo-4-nitroaniline, resulting from incomplete dibromination.[2]

    • Solution: Ensure the stoichiometry of the brominating agent is sufficient for dibromination. A molar ratio of at least 2:1 of bromine to 4-nitroaniline is required. Slow and controlled addition of the brominating agent can also favor the formation of the desired product.

  • Loss During Workup and Purification: The product can be lost during filtration, washing, and recrystallization steps.

    • Solution: Use cold solvents for washing to minimize product dissolution. Optimize the recrystallization solvent to maximize recovery. Simple filtration and washing with water are effective for purification in some green chemistry protocols.[3][4]

Issue 2: High Levels of Impurities in the Final Product

Question: Our final product is contaminated with significant impurities. What are the likely impurities and how can we minimize their formation and remove them?

Answer: The primary impurities in the synthesis of this compound are typically isomeric byproducts and unreacted starting material.

Common Impurities and Mitigation Strategies:

  • 2-Bromo-4-nitroaniline: This is the most common impurity, arising from incomplete bromination.[2]

    • Mitigation: As mentioned for low yield, use a sufficient amount of the brominating agent and ensure the reaction goes to completion.

    • Removal: Recrystallization is a common method for purification. The choice of solvent is critical and may require some experimentation to find the optimal one for separating the desired product from the mono-bromo impurity.

  • Over-brominated Products: Although less common, tribromoaniline derivatives can form if an excessive amount of brominating agent is used or if the reaction is allowed to proceed for too long.

    • Mitigation: Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely and stop it once the starting material is consumed and the desired product is maximized.

  • Unreacted 4-Nitroaniline: The presence of the starting material indicates an incomplete reaction.

    • Mitigation: Increase the reaction time or slightly increase the amount of brominating agent. Ensure adequate mixing to facilitate the reaction.

    • Removal: Purification by recrystallization is usually effective in removing unreacted 4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The most prevalent methods start from 4-nitroaniline and involve electrophilic bromination. Key approaches include:

  • Bromination in a Solvent: This traditional method uses elemental bromine in a solvent such as tetrachloromethane, dichloromethane, or sulfuric acid.[5]

  • Green Synthesis with Bromide-Bromate Salts: An environmentally friendlier approach utilizes a mixture of sodium bromide and sodium bromate (B103136) in an aqueous acidic medium to generate bromine in situ.[3][4][6][7] This method avoids the use of hazardous organic solvents.

  • Synthesis in Sulfuric Acid with an Oxidant: Some protocols describe the reaction in concentrated sulfuric acid, using an oxidant like hydrogen peroxide to facilitate the bromination.[1][8]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Safety is paramount. Key precautions include:

  • Handling Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Exothermic Reaction: The bromination reaction can be exothermic. It is crucial to control the temperature, especially during the addition of the brominating agent, to prevent runaway reactions. The use of an ice bath may be necessary.

  • Acid Handling: Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care and appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material (4-nitroaniline) and the appearance of the product (this compound) and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the relative concentrations of the starting material, product, and impurities over time.

Data Presentation

Table 1: Comparison of a Conventional vs. a Green Synthesis Protocol

ParameterConventional Method (Bromine in Dichloromethane)Green Method (Bromide-Bromate Salts)
Starting Material 4-Nitroaniline4-Nitroaniline
Brominating Agent Elemental Bromine (Br₂)Sodium Bromide (NaBr) & Sodium Bromate (NaBrO₃)
Solvent DichloromethaneWater (Aqueous Acidic Medium)
Reaction Temperature Typically room temperature or slightly belowAmbient conditions
Yield Variable, can be high with careful controlReported to be high, with potential for filtrate recycling
Environmental Impact Use of hazardous organic solventSolvent-free process, more environmentally friendly
Safety Concerns Handling of highly corrosive and toxic liquid bromineSafer, as bromine is generated in situ

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionMonitor with TLC/HPLC, ensure sufficient reaction time
Suboptimal temperatureMaintain recommended temperature range
Formation of byproductsControl stoichiometry and addition rate of brominating agent
High Impurity Mono-brominated byproductEnsure sufficient brominating agent, purify by recrystallization
Over-brominationUse stoichiometric amount of brominating agent
Unreacted starting materialIncrease reaction time or amount of brominating agent

Experimental Protocols

Protocol 1: Green Synthesis using Bromide-Bromate Salts

This protocol is adapted from a literature procedure for a more environmentally friendly synthesis.[3][4][6]

Materials:

  • 4-Nitroaniline

  • Sodium Bromide (NaBr)

  • Sodium Bromate (NaBrO₃)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • In a reaction vessel, suspend 4-nitroaniline in an aqueous acidic medium (e.g., dilute HCl or H₂SO₄).

  • Prepare a solution of sodium bromide and sodium bromate in a 2:1 molar ratio in water.

  • Slowly add the bromide-bromate solution to the stirred suspension of 4-nitroaniline at ambient temperature.

  • Continue stirring the reaction mixture until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Isolate the solid product by filtration.

  • Wash the product thoroughly with water to remove any remaining salts and acid.

  • Dry the purified this compound. The aqueous filtrate can potentially be recycled.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4-Nitroaniline 4-Nitroaniline Reaction_Vessel Bromination Reaction 4-Nitroaniline->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br2 or NaBr/NaBrO3) Brominating_Agent->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane or H2O/Acid) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Start->High_Impurity Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes Analyze_Impurities Identify Impurities (e.g., by NMR, MS) High_Impurity->Analyze_Impurities Yes Incomplete_Reaction Incomplete? Check_Reaction_Completion->Incomplete_Reaction Optimize_Stoichiometry Adjust Brominating Agent Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Yes Increase_Reaction_Time Increase Reaction Time Incomplete_Reaction->Increase_Reaction_Time Yes Check_Temperature Verify Reaction Temperature Incomplete_Reaction->Check_Temperature No Adjust_Temperature Adjust Temperature Control Check_Temperature->Adjust_Temperature Mono_Bromo Mono-bromo Impurity? Analyze_Impurities->Mono_Bromo Over_Bromination Over-bromination? Analyze_Impurities->Over_Bromination Mono_Bromo->Optimize_Stoichiometry Yes Optimize_Purification Optimize Recrystallization Solvent Mono_Bromo->Optimize_Purification Yes Reduce_Bromine Reduce Amount of Brominating Agent Over_Bromination->Reduce_Bromine Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 2,6-Dibromo-4-nitroaniline (DBNA) Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of 2,6-Dibromo-4-nitroaniline (DBNA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBNA) and what are its primary applications?

A1: this compound (CAS: 827-94-1) is a halogenated nitroaniline derivative. It is a yellow crystalline solid widely utilized as an intermediate in the synthesis of azo disperse dyes, which are used for coloring hydrophobic fabrics like polyester (B1180765) and nylon.[1] Its chemical structure, featuring bromine atoms and a nitro group, makes it a subject of interest in various chemical and biological studies.[1]

Q2: What are the main degradation pathways for DBNA in the environment?

A2: While specific data on the environmental degradation of DBNA is limited, its breakdown is expected to occur through three primary pathways: photodegradation, microbial degradation, and hydrolysis. Photodegradation by sunlight is a likely route. Microbial degradation by certain bacteria may also occur, although this has been more extensively studied for similar compounds like 2,6-dibromo-4-nitrophenol.[2] Hydrolysis is another potential degradation pathway, particularly under specific pH and temperature conditions.

Q3: What are the expected degradation products of DBNA?

A3: Based on studies of similar compounds, the degradation of DBNA is expected to yield smaller, more soluble molecules. Photodegradation may lead to the formation of nitrite, bromide ions, and eventually small aliphatic acids. Microbial degradation pathways could involve reductive deamination, leading to the formation of dihalobenzenes, or initial reduction of the nitro group.[3]

Q4: How does pH affect the stability and solubility of DBNA?

Stability Summary

The stability of this compound is a critical factor in its handling, storage, and application. The following table summarizes its known stability characteristics.

ParameterConditionStabilityPotential Degradation Products
pH AcidicIncreased solubility due to protonation of the amino group.[4]Hydrolysis products (to be determined)
NeutralLimited solubility in water.[4]Hydrolysis products (to be determined)
AlkalineStability not well-documented, potential for hydrolysis.Hydrolysis products (to be determined)
Temperature AmbientStable as a solid.[5]-
ElevatedDecomposition may occur, releasing carbon monoxide, nitrogen oxides, and hydrogen bromide.[5]Various decomposition products
Light UV/SunlightSusceptible to photodegradation.Nitrite, bromide, small aliphatic acids

Degradation Pathways

Photodegradation Pathway

Studies on the photodegradation of DBNA and its chlorinated analog suggest a pathway involving photonucleophilic substitution. This process leads to the cleavage of the carbon-nitro and carbon-bromo bonds, resulting in the formation of smaller, less complex molecules.

G DBNA This compound Intermediate1 Photonucleophilic Substitution DBNA->Intermediate1 Sunlight/UV Products Nitrite (NO2-) Bromide (Br-) Small Aliphatic Acids Intermediate1->Products G DBNA This compound Deamination Reductive Deamination DBNA->Deamination Anaerobic Microorganisms Dihalobenzene 1,3-Dibromo-5-nitrobenzene Deamination->Dihalobenzene Further_Degradation Further Degradation Dihalobenzene->Further_Degradation G start Prepare buffer solutions (pH 4, 7, 9) add_dbna Add DBNA to each buffer (known concentration) start->add_dbna incubate Incubate at controlled temperatures (e.g., 25°C, 50°C) add_dbna->incubate sample Withdraw samples at -defined time intervals incubate->sample quench Quench reaction (if necessary) sample->quench analyze Analyze samples by HPLC-UV or LC-MS quench->analyze determine Determine rate of degradation and identify products analyze->determine

References

interpreting the 1H NMR spectrum of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the 1H NMR spectrum of 2,6-Dibromo-4-nitroaniline.

Interpreting the 1H NMR Spectrum of this compound: FAQ

Q1: What are the expected signals in the 1H NMR spectrum of this compound?

A1: The 1H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. You should expect to see two main signals: one for the aromatic protons and one for the amine protons.

Q2: At what chemical shifts should I expect to see the signals for this compound?

A2: In a typical 1H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl3), the aromatic protons appear as a singlet at approximately 8.34 ppm. The amine (NH2) protons will also appear as a broad singlet around 6.64 ppm.[1]

Q3: Why do the aromatic protons appear as a singlet?

A3: The two aromatic protons (at the C3 and C5 positions) are chemically equivalent due to the plane of symmetry in the molecule. Since they are in identical electronic environments, they resonate at the same frequency and do not split each other, resulting in a single peak.

Q4: Why is the amine proton signal a broad singlet?

A4: The signal for the amine protons is often broad due to several factors, including quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water or other protic species in the NMR solvent. This exchange happens on the NMR timescale and can lead to a loss of defined coupling and a broadening of the peak.

Data Presentation: 1H NMR of this compound

The following table summarizes the expected quantitative data for the 1H NMR spectrum of this compound.

Signal AssignmentChemical Shift (δ) in CDCl3MultiplicityIntegration
Aromatic Protons (H-3, H-5)~8.34 ppmSinglet (s)2H
Amine Protons (-NH2)~6.64 ppmBroad Singlet (br s)2H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shift values can vary slightly depending on the solvent used and the concentration of the sample.

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Spectrum

  • Possible Cause: Contamination of the sample or NMR solvent.

  • Troubleshooting Steps:

    • Check for common solvent impurities (e.g., water, residual ethyl acetate, or acetone).

    • Ensure the starting material is pure. If necessary, purify the this compound by recrystallization.

    • Use fresh, high-purity deuterated solvent for sample preparation.

Issue 2: Broad or Distorted Peaks

  • Possible Cause: Poor shimming of the NMR spectrometer, sample inhomogeneity, or the presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Re-shim the spectrometer before acquiring the spectrum.

    • Ensure the sample is fully dissolved in the NMR solvent. If not, filter the sample to remove any particulate matter.

    • If paramagnetic impurities are suspected, they can sometimes be removed by passing the sample through a small plug of silica (B1680970) gel.

Issue 3: Amine (NH2) Peak is Not Observed

  • Possible Cause: Deuterium (B1214612) exchange with the solvent.

  • Troubleshooting Steps:

    • If using a protic deuterated solvent like methanol-d4 (B120146) or D2O, the amine protons will exchange with deuterium and the peak will disappear.

    • To confirm the presence of the amine group, acquire the spectrum in a non-protic solvent like CDCl3 or DMSO-d6.

    • A "D2O shake" experiment can be performed. After acquiring a spectrum, a drop of D2O is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The disappearance of a peak confirms it as an exchangeable proton (like -NH2 or -OH).

Experimental Protocols

NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of dry this compound.

  • Dissolving the Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Ensuring Complete Dissolution: Gently vortex or swirl the vial to ensure the compound is fully dissolved. If solubility is an issue, gentle warming may be applied.

  • Filtering the Sample: If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Inserting into the Spectrometer: Place the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements. Insert the sample into the NMR magnet.

Visualizations

Below is a logical workflow for troubleshooting common issues encountered during the 1H NMR analysis of this compound.

troubleshooting_workflow start Start: Acquire 1H NMR Spectrum check_peaks Are the expected peaks present? (~8.34 ppm and ~6.64 ppm) start->check_peaks unexpected_peaks Unexpected peaks observed? check_peaks->unexpected_peaks No spectrum_ok Spectrum is as expected. Proceed with analysis. check_peaks->spectrum_ok Yes broad_peaks Are peaks broad or distorted? unexpected_peaks->broad_peaks No contaminants Check for solvent/sample contamination. Purify sample. unexpected_peaks->contaminants Yes amine_peak_missing Is the amine peak (~6.64 ppm) missing? broad_peaks->amine_peak_missing No reshim Re-shim the spectrometer. Ensure sample is fully dissolved. broad_peaks->reshim Yes d2o_exchange Perform D2O shake experiment. Use aprotic solvent (CDCl3, DMSO-d6). amine_peak_missing->d2o_exchange Yes amine_peak_missing->spectrum_ok No, all peaks present reacquire Re-acquire spectrum after troubleshooting. contaminants->reacquire reshim->reacquire d2o_exchange->reacquire reacquire->start

Caption: Troubleshooting workflow for 1H NMR of this compound.

References

characteristic IR peaks of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dibromo-4-nitroaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) related to the characterization of this compound, with a focus on Infrared (IR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic IR absorption peaks for this compound?

Q2: I am not seeing the expected two sharp peaks for the N-H stretch of the primary amine. What could be the issue?

A2: This could be due to several factors:

  • Sample Purity: Impurities can broaden or obscure the N-H stretching peaks. Ensure your sample is of high purity.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can cause the N-H stretching bands to broaden and shift to lower wavenumbers. The concentration of the sample can affect the degree of hydrogen bonding.

  • Sample Preparation: If using a KBr pellet, ensure the pellet is dry. Moisture can lead to broad O-H bands in the same region, which can overlap with the N-H stretches.

Q3: The nitro group stretches appear weaker than expected. Why might this be?

A3: The intensity of the nitro group stretches is generally strong. If they appear weak, consider the following:

  • Incorrect Concentration: If preparing a solution for IR analysis, the concentration might be too low.

  • Instrument Settings: Ensure the instrument is properly calibrated and that the number of scans is sufficient to obtain a good signal-to-noise ratio.

  • Sample Decomposition: Although this compound is stable, exposure to high temperatures or certain chemicals could potentially lead to decomposition.

Q4: My baseline is very noisy. How can I improve the quality of my spectrum?

A4: A noisy baseline can be caused by:

  • Insufficient Scans: Increase the number of background and sample scans to improve the signal-to-noise ratio.

  • Detector Issues: The instrument's detector may need to be cooled or serviced.

  • Sample Inhomogeneity: If using a solid sample preparation method like a KBr pellet, ensure the sample is finely ground and evenly dispersed.

Data Presentation

The following table summarizes the expected characteristic IR absorption peaks for this compound based on theoretical calculations and typical ranges for the functional groups present.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Amine (N-H)Asymmetric Stretch~3480 - 3510Medium
Amine (N-H)Symmetric Stretch~3380 - 3410Medium
Aromatic (C-H)Stretch~3050 - 3150Weak
Nitro (NO₂)Asymmetric Stretch~1520 - 1560Strong
Aromatic (C=C)In-ring Stretch~1450 - 1600Medium-Strong
Nitro (NO₂)Symmetric Stretch~1330 - 1370Strong
Amine (N-H)Scissoring Bend~1600 - 1650Medium
Aromatic (C-H)Out-of-plane Bend~800 - 900Strong
Carbon-Bromine (C-Br)Stretch~500 - 650Medium-Strong

Experimental Protocols

Acquiring an FTIR Spectrum of this compound using the KBr Pellet Method

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

  • This compound (high purity)

  • Potassium Bromide (KBr), IR grade, desiccated

  • Mortar and pestle (agate or mullite)

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr into an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed.

    • Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to obtain a spectrum of the air (and any CO₂ and water vapor present). This will be subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are sufficient for a good quality spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Obtain pure this compound grind Grind 1-2 mg sample with 100-200 mg dry KBr start->grind press Press mixture into a transparent pellet grind->press background Acquire background spectrum (empty sample holder) press->background Place pellet aside sample Acquire sample spectrum with KBr pellet background->sample process Process spectrum (background subtraction, baseline correction) sample->process identify Identify characteristic peaks (N-H, NO2, C-Br, etc.) process->identify compare Compare with reference spectra or theoretical data identify->compare end End: Characterized Spectrum compare->end

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of this compound.

improving the solubility of 2,6-Dibromo-4-nitroaniline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2,6-Dibromo-4-nitroaniline for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Problem: My this compound is not dissolving sufficiently in my chosen reaction solvent.

Answer:

Low solubility is a common challenge with this compound due to its crystalline structure.[1][2] Here is a systematic approach to address this issue:

  • Solvent Selection: The choice of solvent is critical. This compound, a yellow crystalline solid, generally shows poor solubility in water but improved solubility in organic solvents.[1][2] Its solubility is particularly enhanced in acetic acid, where it can be greater than 10%.[3] Consider solvents like ethanol, acetone, or toluene.[1][3]

  • Heating: Gently heating the solvent can significantly increase the solubility of many compounds, including nitroanilines.[4] However, it is crucial to consider the boiling point of your solvent and the thermal stability of this compound to avoid degradation.

  • Co-solvents: Employing a co-solvent system can be highly effective.[5][6] This involves adding a small amount of a good solvent (in which the compound is highly soluble) to the primary reaction solvent. For instance, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance solubility in a less effective solvent.

  • Sonication: The use of ultrasonic waves, or sonication, can aid in dissolving poorly soluble substances by breaking down the particle structure and increasing the surface area available for interaction with the solvent.[7][8] This method is particularly useful as it can often be performed at room temperature, avoiding potential thermal degradation.

Problem: The compound precipitates out of the solution when I add other reactants.

Answer:

Precipitation upon the addition of other reagents can be attributed to several factors:

  • Change in Solvent Polarity: The addition of a reactant may alter the overall polarity of the solvent mixture, reducing the solubility of your starting material.

  • "Salting Out" Effect: The introduced reactant or a salt byproduct could decrease the solubility of the dissolved this compound.

  • Temperature Fluctuation: If the reaction is exothermic, an initial temperature increase might keep the compound in solution, with precipitation occurring as it cools. Conversely, if the reaction mixture is cooled, solubility will decrease.

To mitigate this, consider slowly adding the reactant while vigorously stirring and maintaining a constant temperature. If the issue persists, re-evaluating the solvent system may be necessary.

Problem: I am observing decomposition or side reactions when heating to dissolve the compound.

Answer:

If you suspect thermal degradation, it is essential to switch to a non-thermal method for solubilization.

  • Sonication: This is an excellent alternative to heating.[7][8] Sonication uses sound energy to agitate the particles and facilitate dissolution, often without the need for increased temperatures.[7][8]

  • Alternative Solvents: Investigate solvents with a better solubility profile for this compound at a lower temperature.

  • Change in pH: For certain reaction conditions, particularly in polar solvents, adjusting the pH might be a viable option. Under acidic conditions, the amino group can be protonated, which may enhance solubility.[1]

Frequently Asked Questions (FAQs)

What are the recommended starting solvents for dissolving this compound?

Based on available data, the following solvents should be considered:

  • High Solubility: Acetic Acid (>10%)[3]

  • Good to Moderate Solubility: Acetone, Ethanol[1], Pyridine[9]

  • Slightly Soluble to Insoluble: Water[3][10]

How does pH affect the solubility of this compound?

The solubility of this compound can be influenced by pH.[1] The presence of the amino group means that in acidic conditions, it can become protonated.[1] This increase in polarity can enhance its solubility in polar solvents.[1] Conversely, in basic solutions, the solubility of similar compounds like 4-nitroaniline (B120555) can also be affected.[11]

Can sonication improve the solubility of this compound?

Yes, sonication is a powerful technique for enhancing the solubility of poorly soluble compounds.[7][8] It works by using high-frequency sound waves to create and collapse microscopic bubbles, a process called cavitation.[12] This generates localized high pressure and temperature, which helps to break down the solute particles and increase their interaction with the solvent.[7][13]

What is a co-solvent and how can it help?

A co-solvent is a solvent added in a small quantity to a primary solvent to increase the solubility of a solute.[6] For poorly water-soluble compounds, a water-miscible organic solvent is often used.[5] The co-solvent works by reducing the interfacial tension between the solute and the primary solvent, effectively making the solute more compatible with the solvent system.[5]

Data Presentation

Solubility of this compound in Various Solvents
SolventSolubilityReference
Acetic Acid> 10%[3]
TolueneSolution available at 100 µg/mL[3]
EthanolForms yellow needles upon recrystallization, indicating some solubility[3]
WaterSlightly soluble to insoluble[3][10]
PyridineAlmost transparent solution, indicating good solubility[9]

Experimental Protocols

Protocol 1: Solubility Enhancement by Heating
  • Place the desired amount of this compound in a reaction vessel equipped with a magnetic stirrer and a condenser.

  • Add the chosen solvent to the vessel.

  • Begin stirring the mixture at room temperature.

  • Gradually heat the mixture using a suitable heating mantle or oil bath while continuing to stir.

  • Monitor the dissolution of the solid. Increase the temperature in small increments until the solid is fully dissolved or the boiling point of the solvent is approached.

  • Caution: Always use a condenser when heating volatile organic solvents to prevent evaporation and ensure safety. Do not heat to a temperature that could cause decomposition of the starting material or reactants.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • To your suspension of this compound in the primary solvent, add a small amount of a co-solvent (e.g., DMSO or DMF) dropwise while stirring vigorously.

  • Continue adding the co-solvent in small aliquots until the solid dissolves.

  • Be mindful of the total volume of co-solvent added, as it may affect the reaction kinetics or downstream purification processes. A typical starting point is 1-5% of the total solvent volume.

  • If the solid still does not dissolve, a combination of the co-solvent method and gentle heating can be attempted.

Protocol 3: Solubility Enhancement by Sonication
  • Prepare a suspension of this compound in the desired solvent in a flask or vial.

  • Place the vessel in an ultrasonic bath.

  • Turn on the sonicator. The high-frequency sound waves will agitate the mixture.

  • Continue sonication until the solid is fully dissolved. This may take several minutes.

  • Monitor the temperature of the bath, as prolonged sonication can cause some heating. If temperature control is critical for your reaction, use a cooled ultrasonic bath.

Visualizations

Solubility_Workflow start Start: Dissolve This compound solvent Select appropriate solvent (e.g., Acetic Acid, Ethanol, Acetone) start->solvent dissolved Is the compound fully dissolved? solvent->dissolved heat Gently heat the mixture with stirring dissolved->heat No proceed Proceed with reaction dissolved->proceed Yes check_dissolved_heat Is it dissolved? heat->check_dissolved_heat cosolvent Add a co-solvent (e.g., DMSO, DMF) check_dissolved_heat->cosolvent No check_dissolved_heat->proceed Yes check_dissolved_cosolvent Is it dissolved? cosolvent->check_dissolved_cosolvent sonicate Use sonication check_dissolved_cosolvent->sonicate No check_dissolved_cosolvent->proceed Yes check_dissolved_sonicate Is it dissolved? sonicate->check_dissolved_sonicate reassess Re-evaluate solvent system or experimental conditions check_dissolved_sonicate->reassess No check_dissolved_sonicate->proceed Yes

References

Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in chemical syntheses utilizing 2,6-Dibromo-4-nitroaniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during key transformations involving this versatile reagent.

Frequently Asked Questions (FAQs)

General Issues & Handling

Q1: I am observing poor solubility of this compound in my reaction solvent. What can I do?

A1: this compound is a yellow crystalline solid with limited solubility in many common organic solvents.[1] Its solubility is influenced by the solvent's polarity and pH.[2] Consider the following:

  • Solvent Selection: It exhibits better solubility in moderately polar to non-polar organic solvents like ethanol (B145695), acetone, and acetic acid (>10%).[2] For cross-coupling reactions, solvents like DMF, dioxane, or toluene (B28343) are often used, sometimes in aqueous mixtures.

  • Temperature: Gently heating the reaction mixture can improve solubility. However, be mindful of the thermal stability of your reactants and reagents.

  • pH Adjustment: Under acidic conditions, the amino group can be protonated, which may enhance solubility in polar environments.[2]

Q2: My reaction is not proceeding to completion, and I observe significant starting material. What are the potential causes?

A2: Incomplete conversion can arise from several factors. A systematic check of your reaction parameters is recommended:

  • Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can inhibit catalysts or lead to side reactions.

  • Reaction Conditions: Verify the reaction temperature, time, and atmosphere. Many reactions involving this substrate, particularly cross-coupling reactions, are sensitive to air and moisture and may require an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: If a catalyst is used (e.g., in Suzuki or Buchwald-Hartwig reactions), ensure it is active and used in the correct loading. Catalyst deactivation is a common cause of stalled reactions.

Suzuki-Miyaura Coupling Reactions

Q3: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. How can I improve it?

A3: Low yields in Suzuki-Miyaura couplings are a common challenge.[3][4] Consider the following troubleshooting steps:

  • Optimize Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical.[5][6] A screening of different conditions may be necessary. For instance, Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reactions of this compound with aryl boronic acids have been shown to be effective in aqueous DMF.[7]

  • Temperature: The reaction temperature can significantly impact the yield. For the coupling of this compound with 4-methylphenyl boronic acid, 80°C was found to be much more effective than lower temperatures.[7]

  • Side Reactions: Be aware of common side reactions that consume starting materials and reduce the yield of the desired product. These include:

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous conditions or more stable boronic esters.[6]

    • Homocoupling: The coupling of two boronic acid molecules.

    • Dehalogenation: The replacement of a bromine atom with a hydrogen atom.

Q4: I am observing the formation of mono-arylated and debrominated side products. How can I favor the desired di-substituted product?

A4: Achieving selective di-substitution can be challenging. The reactivity of the two bromine atoms may differ, and side reactions can compete with the second coupling step.

  • Stoichiometry: Ensure you are using a sufficient excess of the boronic acid and base to drive the reaction to completion for both bromine substituents.

  • Catalyst System: The choice of ligand can influence the selectivity. Some ligands may favor mono-arylation, while others can promote di-substitution.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures may be required for the second coupling to occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Quantitative Data: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Methylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2.0)DMF/H₂O2512<10[7]
24-Methylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2.0)DMF/H₂O501242[7]
34-Methylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2.0)DMF/H₂O801295[7]
4Phenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2.0)DMF/H₂O801296[7]
54-Methoxyphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2.0)DMF/H₂O801294[7]
Experimental Protocol: Suzuki-Miyaura Di-arylation

A general procedure for the di-arylation of this compound is as follows:

  • To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., DMF/H₂O).

  • Add the palladium catalyst (e.g., Pd(OAc)₂).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Troubleshooting Suzuki-Miyaura Reactions

Suzuki_Troubleshooting start Low Yield or No Reaction reagent_check Check Reagent Quality (Substrate, Boronic Acid, Catalyst, Base, Solvent) start->reagent_check reagent_check->reagent_check conditions_check Review Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->conditions_check Reagents OK conditions_check->conditions_check side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling, Dehalogenation) conditions_check->side_reactions Conditions Correct optimization Systematic Optimization (Screen Catalyst, Ligand, Base, Solvent) side_reactions->optimization Side Products Identified success Improved Yield optimization->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the common pitfalls?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components and stringent reaction setup.[8][9][10][11][12]

  • Catalyst System: The choice of palladium precatalyst and phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands are often required for challenging substrates. A screening of different catalyst/ligand combinations is recommended.

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can affect reaction rates and functional group tolerance.[9]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents are properly degassed and the reaction is performed under a strictly inert atmosphere.

  • Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used.[13]

Q6: Can I achieve selective mono-amination of this compound using the Buchwald-Hartwig reaction?

A6: Achieving selective mono-amination can be challenging due to the presence of two reactive bromine atoms. However, it can be controlled by:

  • Stoichiometry: Use of a limited amount of the amine coupling partner (e.g., 1.0-1.2 equivalents).

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor mono-substitution. Careful monitoring of the reaction is essential to stop it before significant di-substitution occurs.

  • Ligand Choice: Certain ligands may exhibit a preference for mono-amination.

Experimental Protocol: General Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Ligand_Ex Ligand Exchange PdII_halide->Ligand_Ex HNR'R'' PdII_amine Ar-Pd(II)L_n(HNR'R'')-X Ligand_Ex->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)L_n-NR'R'' Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nitro Group Reduction

Q7: I am having difficulty reducing the nitro group of this compound without affecting the bromine atoms. What are suitable methods?

A7: The reduction of the nitro group to an amine is a common transformation.[1] However, the presence of bromine atoms requires careful selection of the reducing agent to avoid dehalogenation.

  • Catalytic Hydrogenation: While effective for nitro group reduction, some catalysts like Palladium on carbon (Pd/C) can also catalyze dehalogenation.[14] Raney Nickel is often a better choice when aromatic halogens are present.[14]

  • Metal/Acid Systems: Reagents like iron powder in acetic acid or ammonium (B1175870) chloride, or zinc in acidic conditions, are often effective and chemoselective for reducing nitro groups in the presence of aryl halides.[14]

  • Tin(II) Chloride (SnCl₂): This is a mild and reliable reagent for the reduction of aromatic nitro groups and is generally compatible with aryl bromides.[14]

Q8: My nitro group reduction is sluggish or incomplete. What can I do?

A8:

  • Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent and any necessary acids or additives.

  • Temperature: Some reductions may require heating to proceed at a reasonable rate.

  • Solubility: Poor solubility of the starting material can hinder the reaction. Choose a solvent in which this compound has adequate solubility (e.g., ethanol, acetic acid).

  • Activation of Metal: If using a metal like iron or zinc, pre-activation with a dilute acid wash may improve its reactivity.

Quantitative Data: Nitro Group Reduction Methods
ReagentSolventTemperaturePotential Side ReactionsReference
H₂/Raney NiEthanolRoom Temp. - 50 °C[14]
Fe/NH₄ClEthanol/H₂OReflux[15]
SnCl₂·2H₂OEthanolReflux[14]
Zn/AcOHAcetic AcidRoom Temp. - 60 °C[14]
Experimental Protocol: Nitro Group Reduction with SnCl₂
  • Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting diamine.

Diazotization and Azo Coupling

Q9: I am getting a low yield of the diazonium salt from this compound. What could be the issue?

A9: Diazotization reactions are sensitive to temperature and stoichiometry.

  • Temperature Control: Diazonium salts are thermally unstable and can decompose at temperatures above 5-10 °C.[2] It is crucial to maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

  • Stoichiometry: An insufficient amount of sodium nitrite (B80452) or acid will lead to incomplete diazotization. A slight excess of sodium nitrite is often used.[2]

  • Slow Addition: The sodium nitrite solution should be added slowly with vigorous stirring to prevent localized temperature increases.[2]

Q10: The color of my final azo dye is weak, or the yield is low after the coupling reaction. What went wrong?

A10: The pH of the coupling reaction is critical for success.[2]

  • Incorrect pH: The optimal pH depends on the coupling partner. For phenols, a slightly alkaline pH (8-10) is needed to form the more reactive phenoxide ion. For anilines, a slightly acidic pH (4-5) is required to prevent N-coupling and favor C-coupling.[2]

  • Decomposition of Diazonium Salt: If the diazonium salt solution is not kept cold, it can decompose before or during the coupling reaction.

  • Slow Addition: The cold diazonium salt solution should be added slowly to a cooled solution of the coupling component.

Experimental Protocol: Synthesis of an Azo Dye
  • Diazotization:

    • Suspend this compound in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for a short period after the addition is complete.

  • Azo Coupling:

    • Dissolve the coupling component (e.g., a phenol (B47542) or an aniline) in an appropriate aqueous solution and cool to 0-5 °C.

    • Adjust the pH of the coupling component solution to the optimal range.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Allow the reaction to proceed at low temperature.

  • Work-up:

    • Collect the precipitated azo dye by filtration.

    • Wash the solid with cold water and dry.

Diagram: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis start This compound diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_coupling Azo Coupling (pH control, 0-5 °C) diazonium_salt->azo_coupling coupling_partner Coupling Partner (e.g., Phenol, Aniline) coupling_partner->azo_coupling azo_dye Azo Dye Product azo_coupling->azo_dye

Caption: A simplified workflow for the synthesis of azo dyes from this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2,6-Dibromo-4-nitroaniline: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for chemical intermediates in the pharmaceutical industry. 2,6-Dibromo-4-nitroaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound.

Differential Scanning Calorimetry is a powerful thermal analysis technique that can be employed for the rapid and absolute determination of purity for highly crystalline compounds.[1][2] This method relies on the principle of melting point depression, which is quantitatively related to the mole fraction of impurities present in the sample through the van't Hoff equation.[3][4] In contrast, HPLC and GC are separation techniques that identify and quantify impurities based on their differential partitioning between a mobile and a stationary phase.[2][5]

This guide presents a detailed experimental protocol for purity determination by DSC, alongside a comparative analysis of its performance against HPLC and GC, supported by typical experimental data for similar compounds.

Data Presentation: A Comparative Overview

The selection of an analytical method for purity determination is often a balance between the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical outcome. The following table summarizes the typical performance characteristics of DSC, HPLC, and GC for the purity analysis of nitroaromatic compounds.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (van't Hoff law)[3]Differential partitioning between liquid mobile and solid stationary phases.[5]Differential partitioning between gaseous mobile and liquid/solid stationary phases.[5]
Purity Range Best for high purity compounds (>98.5 mol%)[1]Wide range, effective for both high and low purity samples.Wide range, particularly for volatile impurities.
Accuracy High for suitable compounds.High, dependent on accurate standards.High, dependent on accurate standards.
Precision (RSD) Typically <2%.Typically <2%.Typically <2%.
LOD/LOQ Not applicable for impurity identification.Low (ng to µg level).[6]Low (pg to ng level).[7]
Sample Throughput High, rapid analysis time per sample.Moderate, depends on chromatographic runtime.Moderate to high, depends on runtime.
Information Provided Total mole percentage of soluble impurities.Separation, identification, and quantification of individual impurities.Separation, identification, and quantification of individual volatile impurities.
Destructive Yes.No (sample can be collected).Yes.

Experimental Protocols

This protocol is based on the ASTM E928 standard test method for purity determination by DSC.[8]

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory and data analysis software.

Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum DSC pan.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Analysis:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a temperature well below its melting point (e.g., 180°C, given the melting point of ~205-207°C).[9]

  • Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting transition to a temperature where the melting is complete (e.g., 220°C).

  • Record the heat flow as a function of temperature.

Data Analysis:

  • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • The instrument software will typically use the van't Hoff equation to calculate the mole percent purity by analyzing the shape of the melting peak. The equation is:

    • Ts = To - (RTo2X2) / ΔHf * (1/F) where:

      • Ts is the specimen temperature at a given point on the melting curve.

      • To is the melting point of the 100% pure material.

      • R is the gas constant.

      • X2 is the mole fraction of the impurity.

      • ΔHf is the heat of fusion of the major component.

      • F is the fraction of the sample melted at Ts.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent), and a data acquisition system.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or toluene) at a concentration of approximately 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration.

Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure elution of the analyte and any impurities.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection).

Data Analysis: Similar to HPLC, purity is typically determined by the area percent method.

Mandatory Visualizations

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of This compound seal Hermetically seal in Aluminium Pan weigh->seal load Load Sample and Reference Pans into DSC seal->load equilibrate Equilibrate at Sub-melting Temperature load->equilibrate heat Heat at a slow, constant rate (e.g., 1°C/min) equilibrate->heat record Record Heat Flow vs. Temperature heat->record integrate Integrate Melting Endotherm (Determine ΔHfus) record->integrate vant_hoff Apply van't Hoff Equation integrate->vant_hoff purity Calculate Mole Percent Purity vant_hoff->purity

Caption: Workflow for Purity Validation by DSC.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_info Information Obtained compound This compound Purity Validation dsc DSC compound->dsc hplc HPLC compound->hplc gc GC compound->gc dsc_info Total Soluble Impurities (Mole % Purity) dsc->dsc_info hplc_info Separation, Identification, and Quantification of Individual Impurities hplc->hplc_info gc_info Separation and Quantification of Volatile Impurities gc->gc_info dsc_info->hplc_info Complementary Information dsc_info->gc_info Complementary Information

Caption: Logical Relationship of Analytical Methods.

References

A Comparative Guide to the Quantification of 2,6-Dibromo-4-nitroaniline in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,6-Dibromo-4-nitroaniline, a key intermediate in the synthesis of various compounds, including azo dyes.[1] The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of final products. This document details and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for this purpose, providing experimental protocols and performance data to aid in method selection and implementation.

Overview of Analytical Techniques

The choice of analytical method for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, the expected concentration of the analyte, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[2] It is particularly well-suited for non-volatile and thermally labile compounds.

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent identification of unknown volatile or semi-volatile impurities.

  • UV-Vis Spectrophotometry offers a simpler and more cost-effective method for the quantification of compounds with suitable chromophores. However, it is more susceptible to interference from other compounds in the mixture that absorb light at similar wavelengths.[2]

The following sections provide a detailed comparison of these techniques, including experimental protocols and expected performance data.

Comparative Analysis of Quantification Methods

The performance of HPLC, GC, and UV-Vis Spectrophotometry for the quantification of this compound is summarized in the tables below. The data for HPLC and UV-Vis are based on methods developed for structurally similar nitroaniline compounds, providing a strong basis for what can be expected for this compound. The GC data is based on EPA Method 8131, which includes this compound.

Table 1: Comparison of Method Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate structurally similar impurities.High; excellent separation of volatile compounds.Low; susceptible to interference from other UV-absorbing compounds.[2]
Sensitivity High (ng to pg level).[2]High, especially with specific detectors (e.g., ECD, NPD).Moderate (µg to mg level).[2]
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 1 µg/LAnalyte dependent, can be in the low µg/L range.~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.3 - 5 µg/LAnalyte dependent.~0.7 µg/mL
Accuracy (% Recovery) 98 - 102%Method dependent, typically within 80-120%.95 - 105%
Precision (% RSD) < 2%< 15%< 5%
Sample Throughput Moderate.[2]Moderate to high.[3]High.[2]
Cost (Instrument) Moderate to high.[2]Moderate to high.Low.[2]
Cost (Operational) Moderate (solvents, columns).[2]Low to moderate (gases, columns).[3]Low.[2]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for a structurally similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and is expected to provide good results for this compound with minimal optimization.[2]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain an expected concentration of 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

This protocol is based on the principles outlined in EPA Method 8131 for the analysis of aniline (B41778) derivatives.

Chromatographic Conditions:

  • Column: Fused silica (B1680970) capillary column (e.g., SE-54 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injector Temperature: 250 °C (Splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • Detector: Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD). Mass Spectrometry (MS) can be used for confirmation.

  • Detector Temperature: 300 °C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like toluene (B28343) or methanol. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Samples may require extraction and cleanup depending on the matrix. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed. The final extract should be in a solvent compatible with the GC system.

UV-Vis Spectrophotometry

This is a general protocol for the quantification of a nitroaniline compound. The specific wavelength of maximum absorbance (λmax) for this compound should be determined experimentally.

Instrumental Parameters:

  • Spectrophotometer: A double beam UV-Vis spectrophotometer.

  • Wavelength Range: 200 - 800 nm for scanning to determine λmax.

  • Measurement Wavelength: The determined λmax for this compound.

  • Blank: The solvent used to prepare the standards and sample.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Solution: Dissolve a known weight of the sample mixture in the same solvent to obtain a concentration within the calibration range.

  • Measurement: Record the absorbance of the blank, calibration standards, and the sample solution at the λmax. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Visualized Workflows

The following diagrams illustrate the general workflows for the quantification of this compound using HPLC, GC, and UV-Vis Spectrophotometry.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: General workflow for the quantification of this compound by HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis start Prepare Stock Solutions extract Sample Extraction (if necessary) start->extract dilute Prepare Working Standards & Sample extract->dilute inject Inject into GC System dilute->inject separate Separation on Capillary Column inject->separate detect NPD/ECD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: General workflow for the quantification of this compound by GC.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis start Prepare Stock Solution calibrate Prepare Calibration Standards start->calibrate prepare_sample Prepare Sample Solution start->prepare_sample measure Measure Absorbance at λmax calibrate->measure prepare_sample->measure scan Determine λmax scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Concentration plot->calculate report Report Results calculate->report

Caption: General workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Conclusion

The quantification of this compound in mixtures can be effectively achieved using HPLC, GC, and UV-Vis Spectrophotometry.

  • HPLC is recommended for its high specificity and accuracy, making it ideal for quality control and regulatory purposes where the separation of closely related impurities is crucial.

  • GC , particularly GC-MS, is a powerful tool for both quantification and identification of volatile impurities.

  • UV-Vis Spectrophotometry provides a rapid and cost-effective method for routine analysis where the sample matrix is simple and free of interfering substances.

The choice of the most suitable method will depend on the specific requirements of the analysis. The provided protocols and performance data serve as a valuable resource for researchers and drug development professionals in establishing a robust and reliable analytical method for this compound.

References

A Comparative Guide to Azo Dye Synthesis: 2,6-Dibromo-4-nitroaniline versus 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,6-dibromo-4-nitroaniline and 2,6-dichloro-4-nitroaniline (B1670479) as precursors in the synthesis of azo dyes. The selection of a halogenated 4-nitroaniline (B120555) backbone can significantly influence the properties of the resulting dye, including its color, stability, and fastness. This document summarizes key performance indicators, presents detailed experimental protocols, and offers a comparative analysis to inform the selection of these intermediates for specific research and development applications.

Introduction

This compound and 2,6-dichloro-4-nitroaniline are important intermediates in the production of disperse azo dyes, which are widely used for coloring synthetic fibers like polyester (B1180765) and nylon.[1][2] The presence and nature of the halogen atoms at the 2 and 6 positions of the aniline (B41778) ring play a crucial role in the final properties of the dye. These substituents can influence the electronic properties of the dye molecule, thereby affecting its absorption spectrum and fastness to light, washing, and sublimation.[3] This guide explores these differences through a review of available data and established synthetic methodologies.

Physical and Chemical Properties of Precursors

A comparison of the fundamental physical and chemical properties of the two aniline precursors is essential for planning synthetic strategies and understanding their handling requirements.

PropertyThis compound2,6-Dichloro-4-nitroaniline
Molecular Formula C₆H₄Br₂N₂O₂C₆H₄Cl₂N₂O₂
Molecular Weight 295.92 g/mol 207.01 g/mol
Appearance Yellow to orange crystalline solidYellow crystalline solid
Melting Point 205-207 °C190-192 °C
CAS Number 827-94-199-30-9

Performance Comparison of Derived Dyes

Spectroscopic Properties: Azo dyes based on nitroaniline derivatives typically exhibit strong absorption in the visible spectrum, leading to intense colors ranging from yellow to blue, depending on the coupling component.[1]

Fastness Properties: Dyes derived from nitroaniline precursors generally show good to very good light fastness (ratings of 5-7 on the blue wool scale) and very good to excellent wash fastness on polyester (ratings of 4-5).[1] The presence of halogens is generally associated with an improvement in these properties.

Performance MetricExpected Performance of Dyes from this compoundExpected Performance of Dyes from 2,6-Dichloro-4-nitroaniline
Light Fastness Good to Very Good (Potentially enhanced by bromine)Good to Very Good
Wash Fastness Very Good to ExcellentVery Good to Excellent
Sublimation Fastness Good to ExcellentGood to Excellent

Note: Fastness ratings are based on a scale of 1-8 for light fastness and 1-5 for wash and sublimation fastness, with higher numbers indicating better performance. Data is generalized from studies on disperse dyes derived from similar precursors.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of the aniline precursors and a general method for the synthesis of an azo dye.

Synthesis of this compound

An environmentally friendly synthesis of this compound can be achieved using bromide-bromate salts in an aqueous acidic medium, avoiding the use of organic solvents.[2][4]

Materials:

  • 4-nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (B103136) (NaBrO₃)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a reaction flask, prepare an aqueous solution of sulfuric acid.

  • Add 4-nitroaniline to the acidic solution with stirring.

  • A mixture of sodium bromide and sodium bromate (2:1 molar ratio) is then added portion-wise to the reaction mixture at ambient temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

  • The solid product is collected by filtration, washed thoroughly with water, and dried to yield this compound.

Synthesis of 2,6-Dichloro-4-nitroaniline

The synthesis of 2,6-dichloro-4-nitroaniline can be performed by the chlorination of 4-nitroaniline.[5]

Materials:

  • 4-nitroaniline

  • Concentrated hydrochloric acid (HCl)

  • Potassium chlorate (B79027) (KClO₃)

  • Water

Procedure:

  • Dissolve 4-nitroaniline in concentrated hydrochloric acid at 50 °C in a reaction flask.

  • Gradually add a solution of potassium chlorate in water to the reaction mixture at approximately 25 °C.

  • After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

  • Collect the precipitate by filtration and wash it thoroughly with water, followed by a small amount of alcohol.

  • The crude product can be purified by crystallization from glacial acetic acid to yield lemon-yellow needles of 2,6-dichloro-4-nitroaniline.[5]

General Synthesis of an Azo Dye

The following is a general procedure for the synthesis of an azo dye via diazotization and coupling.[6]

Materials:

  • 2,6-dihalo-4-nitroaniline (dibromo or dichloro derivative)

  • Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • A suitable coupling component (e.g., N,N-diethylaniline, 2-naphthol)

  • Sodium hydroxide (B78521) (NaOH) or Sodium acetate

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the 2,6-dihalo-4-nitroaniline in concentrated acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • Coupling:

    • Dissolve the coupling component in an appropriate solvent (e.g., a dilute sodium hydroxide solution for phenols, or an acidic solution for anilines).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • The azo dye will precipitate out of the solution.

  • Isolation:

    • Collect the dye by filtration.

    • Wash the dye with water to remove any unreacted starting materials and salts.

    • Dry the final product.

Visualized Workflows

The following diagrams illustrate the general synthesis pathways.

Dye_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_dye Azo Dye Synthesis pna 4-Nitroaniline reagents_br NaBr / NaBrO3 H2SO4 (aq) pna->reagents_br Bromination reagents_cl KClO3 / HCl pna->reagents_cl Chlorination dbna This compound reagents_br->dbna dcna 2,6-Dichloro-4-nitroaniline reagents_cl->dcna precursor 2,6-Dihalo-4-nitroaniline (Bromo or Chloro) diazotization Diazotization (NaNO2, H+) precursor->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Azo Coupling diazonium->coupling coupling_agent Coupling Agent (e.g., N,N-diethylaniline) coupling_agent->coupling azo_dye Azo Dye coupling->azo_dye

References

A Comparative Guide to the Reactivity of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated nitroanilines are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials. The identity and position of the halogen and nitro groups on the aniline (B41778) ring profoundly influence the compound's reactivity. This guide provides an objective comparison of the reactivity of halogenated nitroanilines, with a focus on nucleophilic aromatic substitution (SNAr), supported by established chemical principles and experimental data.

Core Principles of Reactivity in Halogenated Nitroanilines

The reactivity of halogenated nitroanilines is primarily governed by the interplay of electronic effects from three key functional groups: the amino (-NH₂), the nitro (-NO₂), and the halogen (-X). In the context of nucleophilic aromatic substitution (SNAr), the most common reaction pathway for these substrates, the ring is activated towards attack by a nucleophile.

  • Activating Group : The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack by reducing its electron density.[1][2] This effect is most pronounced when the nitro group is positioned ortho or para to the halogen leaving group, as it can effectively stabilize the negatively charged reaction intermediate through resonance.[2][3]

  • Leaving Group : The halogen atom serves as the leaving group (nucleofuge). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anion known as a Meisenheimer complex.[1][4] The high electronegativity of the halogen stabilizes this intermediate via a strong inductive effect. Consequently, the reactivity order for halogens in SNAr is counterintuitive to that seen in aliphatic substitutions and is generally established as F > Cl > Br > I.[5] The greater electronegativity of fluorine provides superior stabilization to the intermediate, making fluoro-substituted nitroaromatics significantly more reactive.[4]

  • Deactivating Influence : The amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its presence is integral to the functionality of these molecules in subsequent synthetic steps.

In contrast, for reactions like palladium-catalyzed cross-couplings, where the C-X bond is broken, the reactivity is governed by bond strength. In this case, the reactivity order is inverted to I > Br > Cl > F.[6]

Data Presentation: Comparative Reactivity and Properties

The following tables summarize the physicochemical properties of representative halogenated nitroanilines and compare their reactivity trends in key reaction types.

Table 1: Physicochemical Properties of Representative Halogenated Nitroanilines

Property 4-Fluoro-2-nitroaniline 4-Chloro-2-nitroaniline
Molecular Formula C₆H₅FN₂O₂ C₆H₅ClN₂O₂[7]
Molecular Weight 156.12 g/mol 172.57 g/mol [7]
Appearance Yellow to orange crystalline powder Bright orange powder[7]

| CAS Number | 364-76-1 | 89-63-4[7] |

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Halogen Substituent General Reactivity Order Rationale
Fluorine 1st (Fastest) High electronegativity provides a strong inductive effect, stabilizing the Meisenheimer intermediate.[4]
Chlorine 2nd Less electronegative than fluorine, leading to lower stabilization of the intermediate and thus slower reaction rates.[4]
Bromine 3rd Weaker inductive effect compared to fluorine and chlorine.[5]

| Iodine | 4th (Slowest) | Lowest electronegativity and weakest inductive stabilization among halogens.[5] |

Table 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Halogen Substituent General Reactivity Order Rationale
Iodine 1st (Fastest) Weakest carbon-halogen (C-I) bond, facilitating oxidative addition to the palladium catalyst.[6]
Bromine 2nd C-Br bond is stronger than C-I but weaker than C-Cl.[6]
Chlorine 3rd Stronger C-Cl bond requires more forcing conditions or specialized catalyst systems.[6]

| Fluorine | 4th (Slowest) | Very strong C-F bond makes it largely unreactive under standard cross-coupling conditions.[6] |

Mandatory Visualizations

Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sub Prepare stock solution of halogenated nitroaniline setup Equilibrate substrate in cuvette at constant temp. prep_sub->setup prep_nuc Prepare stock solution of nucleophile (e.g., piperidine) initiate Initiate reaction by adding nucleophile prep_nuc->initiate setup->initiate monitor Monitor absorbance change over time via UV-Vis Spec. initiate->monitor plot Plot ln(Abs) vs. time to get k_obs monitor->plot k2 Plot k_obs vs. [Nucleophile] to determine k₂ plot->k2 compare Compare k₂ values for different halogens k2->compare

Caption: Experimental workflow for comparative kinetic analysis of SNAr reactions.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of SNAr Reactivity

This protocol describes a method to compare the second-order rate constants (k₂) for the reaction of different halogenated nitroanilines with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[4]

A. Materials and Instrumentation

  • Halogenated nitroanilines (e.g., 4-fluoro-2-nitroaniline, 4-chloro-2-nitroaniline)

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., DMSO, Acetonitrile)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

B. Procedure

  • Stock Solution Preparation : Prepare accurate stock solutions of the halogenated nitroaniline (e.g., 0.01 M) and the nucleophile (e.g., 1.0 M) in the chosen solvent.

  • Wavelength Determination : Determine the wavelength of maximum absorbance (λ_max) for the final substituted product by running a trial reaction to completion.

  • Kinetic Run Setup :

    • Pipette a known volume of the halogenated nitroaniline stock solution into the cuvette and dilute with the solvent to achieve a desired initial concentration (e.g., 5 x 10⁻⁵ M).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C).

  • Reaction Initiation and Monitoring :

    • Initiate the reaction by injecting a small, known volume of the nucleophile stock solution into the cuvette. The nucleophile should be in large excess (pseudo-first-order conditions).

    • Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals until the reaction is complete.

  • Data Collection : Repeat the kinetic run using several different concentrations of the nucleophile while keeping the substrate concentration constant.

  • Repeat for Comparison : Perform the entire procedure for the other halogenated nitroaniline under identical conditions.

C. Data Analysis

  • For each run, calculate the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

  • Determine the second-order rate constant (k₂) for each halogenated nitroaniline from the slope of a plot of k_obs versus the concentration of the nucleophile.[4]

  • Compare the k₂ values to quantitatively assess the relative reactivity.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general method for synthesizing benzimidazoles, a common application of ortho-halogenated nitroanilines, via a reductive cyclization process.

A. Materials

  • o-Halogenated nitroaniline (e.g., 4-Chloro-2-nitroaniline)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Reducing agent system (e.g., Zn/NaHSO₃, Sodium dithionite)[8]

  • Solvent (e.g., Water, Ethanol)[8]

B. Procedure

  • Reaction Setup : In a round-bottom flask, combine the o-halogenated nitroaniline (1 equivalent), the aromatic aldehyde (1.1 equivalents), and the chosen solvent.

  • Addition of Reducing Agent : Add the reducing agent (e.g., Zn dust and NaHSO₃) to the mixture.[8]

  • Reaction : Heat the reaction mixture to reflux (e.g., 100 °C if using water) and stir vigorously.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the crude product by filtration.

    • Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

  • Characterization : Confirm the structure of the product using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

References

A Comparative Spectroscopic Analysis of Brominated and Chlorinated Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key spectroscopic differences between brominated and chlorinated nitroanilines. Understanding these distinctions is crucial for the unambiguous identification, characterization, and quality control of these important chemical entities in research and pharmaceutical development. The comparison is based on an analysis of data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The substitution of bromine versus chlorine on a nitroaniline framework induces distinct and predictable changes in the spectroscopic signatures of the molecule. In UV-Vis spectroscopy, the greater electronegativity of chlorine typically results in a slight blue shift (hypsochromic shift) of the absorption maxima compared to its brominated counterpart. In FTIR spectroscopy, the vibrational frequency of the carbon-halogen bond is a key differentiator, with the C-Cl stretch appearing at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine. NMR spectroscopy reveals differences in the chemical shifts of aromatic protons and carbons, influenced by the differing electronegativity and anisotropic effects of the halogens. Finally, mass spectrometry provides a definitive distinction through the characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for representative brominated and chlorinated nitroaniline isomers. Data has been compiled from various sources to provide a comparative overview.

Table 1: UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
2-Chloro-4-nitroanilineEthanol232, 262, 390-
2-Bromo-4-nitroanilineEthanol235, 265, 398-
4-Chloro-2-nitroaniline---
4-Bromo-2-nitroanilineEthanol243, 303, 405-

Note: Molar absorptivity data was not consistently available in the reviewed literature.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

CompoundN-H StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-Cl StretchC-Br Stretch
2-Chloro-4-nitroaniline~3485, ~3370~1520~1335~740-
2-Bromo-4-nitroaniline~3480, ~3365~1515~1330-~680
4-Chloro-2-nitroaniline~3490, ~3375~1525~1340~750-
4-Bromo-2-nitroaniline~3472, ~3358~1520~1335-~670

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound¹H NMR (Aromatic Protons)¹³C NMR (C-Halogen)
2-Chloro-4-nitroaniline6.8 - 8.2~120-125
2-Bromo-4-nitroaniline6.9 - 8.3~110-115
4-Chloro-2-nitroaniline6.7 - 8.1~125-130
4-Bromo-2-nitroaniline6.8 - 8.2~115-120

Note: Specific peak assignments and coupling constants can vary. The data presented represents approximate ranges for the aromatic region and the carbon bearing the halogen.

Table 4: Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (M⁺) m/zKey Fragments (m/z)Isotopic Pattern of M⁺
2-Chloro-4-nitroaniline172/174142 ([M-NO]⁺), 126 ([M-NO₂]⁺), 111 ([M-NO₂-HCN]⁺)M⁺:M+2 ≈ 3:1
2-Bromo-4-nitroaniline216/218186 ([M-NO]⁺), 170 ([M-NO₂]⁺), 137 ([M-Br]⁺)M⁺:M+2 ≈ 1:1
4-Chloro-2-nitroaniline172/174142 ([M-NO]⁺), 126 ([M-NO₂]⁺), 111 ([M-NO₂-HCN]⁺)M⁺:M+2 ≈ 3:1
4-Bromo-2-nitroaniline216/218186 ([M-NO]⁺), 170 ([M-NO₂]⁺), 137 ([M-Br]⁺)M⁺:M+2 ≈ 1:1

Experimental Workflow

The logical workflow for the comprehensive spectroscopic characterization and comparison of brominated and chlorinated nitroanilines is depicted below. This process ensures a systematic approach to data acquisition and analysis, leading to a robust and reliable comparison.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison synthesis Synthesis & Purification of Brominated & Chlorinated Nitroanilines purity Purity Assessment (e.g., HPLC, TLC) synthesis->purity uv_vis UV-Vis Spectroscopy purity->uv_vis ftir FTIR Spectroscopy purity->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity->nmr ms Mass Spectrometry (e.g., GC-MS) purity->ms data_proc Data Processing & Interpretation uv_vis->data_proc ftir->data_proc nmr->data_proc ms->data_proc comparison Comparative Analysis of Spectra data_proc->comparison report Reporting & Publication comparison->report Spectroscopic_Influence Influence of Halogen on Spectroscopic Properties cluster_properties Physicochemical Properties cluster_spectroscopy Spectroscopic Effects substituent Halogen Substituent (Br vs. Cl) electronegativity Electronegativity (Cl > Br) substituent->electronegativity mass Atomic Mass (Br > Cl) substituent->mass polarisability Polarisability (Br > Cl) substituent->polarisability ms MS: - M⁺:M+2 ≈ 3:1 for Cl - M⁺:M+2 ≈ 1:1 for Br substituent->ms uv_vis UV-Vis: - Hypsochromic shift for Cl - Altered ε electronegativity->uv_vis nmr NMR: - Downfield shift for Cl (inductive) - Anisotropic effects electronegativity->nmr ftir FTIR: - Higher C-X stretch for Cl - Lower C-X stretch for Br mass->ftir

A Comparative Performance Analysis of Azo Disperse Dyes Derived from 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of 2,6-Dibromo-4-nitroaniline-Based Dyes and Their Alternatives

In the realm of synthetic colorants, azo disperse dyes derived from this compound are workhorses of the textile industry, prized for their vibrant colors and robust performance on hydrophobic fibers like polyester (B1180765). This guide provides a comprehensive comparison of the performance of these dyes, with a focus on C.I. Disperse Blue 165, against key alternatives, supported by experimental data and detailed methodologies. This objective analysis is intended to inform researchers and professionals in material science, chemistry, and drug development on the selection and application of these compounds.

Executive Summary of Performance

Dyes derived from this compound, such as C.I. Disperse Blue 165, are known for their brilliant shades and good overall fastness properties. The inclusion of two bromine atoms in the diazo component enhances the light fastness and overall stability of the dye molecule compared to non-halogenated or chlorinated analogs. This guide will delve into a comparative analysis of C.I. Disperse Blue 165 with two other commercially significant blue disperse dyes: C.I. Disperse Blue 56 (an anthraquinone (B42736) dye) and C.I. Disperse Blue 79 (an azo dye).

Data Presentation: A Comparative Overview

The performance of these dyes is summarized in the tables below, focusing on their photophysical properties and fastness ratings on polyester fabric.

Table 1: Physicochemical and Photophysical Properties

PropertyC.I. Disperse Blue 165 (from this compound)C.I. Disperse Blue 56 (Alternative)C.I. Disperse Blue 79 (Alternative)
Chemical Class MonoazoAnthraquinoneMonoazo
Molecular Formula C₂₀H₁₉N₇O₃[1]C₁₆H₁₂N₂O₃C₂₄H₂₇BrN₆O₁₀
Molecular Weight ( g/mol ) 405.41[1][2][3][4]280.27639.41
CAS Number 41642-51-7[1][2][3][4]3179-90-612239-34-8
λmax (nm) 570 (in aqueous solution)[1]Not readily availableNot readily available
Emission λmax (nm) Data not readily availableData not readily availableData not readily available
Fluorescence Quantum Yield (ΦF) Data not readily available for this specific dye. Generally low for azo disperse dyes.Data not readily available.Data not readily available. Generally low for azo disperse dyes.
Molar Extinction Coefficient (ε) High (qualitative)Lower than azo dyes (qualitative)High (qualitative)

Table 2: Fastness Properties on Polyester Fabric

Fastness PropertyC.I. Disperse Blue 165C.I. Disperse Blue 56C.I. Disperse Blue 79
Light Fastness (ISO 105-B02) 5-6 (Good to Very Good)4-5 (Moderate to Good)6-7 (Very Good to Excellent)
Wash Fastness (ISO 105-C06) - Color Change 4-5 (Good to Excellent)4 (Good)4-5 (Good to Excellent)
Wash Fastness (ISO 105-C06) - Staining 4-5 (Good to Excellent)3-4 (Moderate to Good)4 (Good)
Sublimation Fastness (ISO 105-P01) 4-5 (Good to Excellent)3-4 (Moderate to Good)5 (Excellent)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. Below are the protocols for dye synthesis and the evaluation of key fastness properties.

Protocol 1: Synthesis of C.I. Disperse Blue 165

This synthesis involves a two-step process: diazotization of this compound followed by an azo coupling reaction.

1. Diazotization of this compound:

  • Suspend this compound in an aqueous solution of a strong acid, such as hydrochloric acid.
  • Cool the suspension to 0-5°C in an ice bath with constant stirring.
  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5°C.
  • Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Azo Coupling:

  • In a separate vessel, dissolve the coupling component, 3-acetylamino-N,N-diethylaniline, in a suitable solvent.
  • Cool the solution of the coupling component to 0-5°C.
  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.
  • An intensely colored precipitate of the dye will form.
  • Continue stirring for 1-2 hours to ensure the reaction goes to completion.
  • Isolate the dye by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Evaluation of Light Fastness (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: A xenon arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed polyester fabric is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool references (scale 1-8) are exposed under the same conditions.[5][6][7]

    • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references.[5][6][7]

  • Rating: The light fastness is rated on a scale of 1 (very poor) to 8 (outstanding), where a higher number indicates better fastness.[5][6][7]

Protocol 3: Evaluation of Wash Fastness (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: A suitable washing fastness tester (e.g., a launder-ometer).

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.

    • The composite specimen is washed in a solution of a standard detergent under specified conditions of temperature, time, and mechanical agitation.[8][9][10][11]

    • After washing, the specimen is rinsed and dried.

  • Rating: The change in color of the dyed specimen and the degree of staining on the adjacent multifiber fabric are assessed using grey scales. The rating is from 1 (poor) to 5 (excellent).[8][12]

Protocol 4: Evaluation of Sublimation Fastness (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of dry heat, as in processes like ironing or heat-setting.

  • Apparatus: A heating device capable of maintaining a specified temperature and pressure.

  • Procedure:

    • A specimen of the dyed fabric is placed between two undyed fabrics (one of the same fiber and one multifiber).

    • The composite specimen is subjected to a specific temperature (e.g., 180°C, 200°C, 220°C) and pressure for a set time (e.g., 30 seconds).[13][14]

  • Rating: The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales, with ratings from 1 (poor) to 5 (excellent).[13][14]

Mandatory Visualization

Since disperse dyes derived from this compound are primarily used in industrial applications rather than specific biological signaling pathways, the following diagram illustrates a logical workflow for the comparative performance evaluation of these dyes.

G Workflow for Comparative Performance Evaluation of Disperse Dyes cluster_0 Dye Synthesis and Preparation cluster_1 Fabric Dyeing and Preparation cluster_2 Performance Evaluation cluster_3 Data Analysis and Comparison Synthesis Dye Synthesis (e.g., C.I. Disperse Blue 165) Purification Purification and Characterization Synthesis->Purification Dye_Dispersion Preparation of Dye Dispersion Purification->Dye_Dispersion Dyeing High-Temperature Dyeing Dye_Dispersion->Dyeing Fabric_Prep Polyester Fabric Preparation Fabric_Prep->Dyeing Aftertreatment Reduction Clearing and Washing Dyeing->Aftertreatment Photophysical Photophysical Characterization (UV-Vis, Fluorescence) Aftertreatment->Photophysical Light_Fastness Light Fastness Test (ISO 105-B02) Aftertreatment->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Aftertreatment->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test (ISO 105-P01) Aftertreatment->Sublimation_Fastness Data_Collection Data Collection (Spectra, Fastness Ratings) Photophysical->Data_Collection Light_Fastness->Data_Collection Wash_Fastness->Data_Collection Sublimation_Fastness->Data_Collection Comparison Comparative Analysis of Dyes Data_Collection->Comparison

Caption: A logical workflow for the synthesis, application, and performance evaluation of disperse dyes.

Discussion and Conclusion

The comparative data reveals that dyes derived from this compound, exemplified by C.I. Disperse Blue 165, offer a well-balanced performance profile, particularly in terms of wash and sublimation fastness. The presence of bromine atoms contributes to this enhanced stability.

In comparison, the anthraquinone-based C.I. Disperse Blue 56, while offering good light fastness, may exhibit lower wash fastness and tinctorial strength. C.I. Disperse Blue 79, another azo dye, demonstrates excellent light and sublimation fastness, making it a strong contender for applications where these properties are paramount.

The choice between these dyes will ultimately depend on the specific requirements of the end application, including desired shade, fastness properties, and cost-effectiveness. The experimental protocols provided in this guide offer a standardized framework for conducting in-house comparative evaluations to inform the selection process. While these dyes are not typically employed in biological signaling studies, their robust chemical nature and well-characterized properties make them valuable subjects for research in materials science and advanced coloration technologies. Some azo dyes have been explored as chemosensors for detecting metal cations or other analytes, indicating potential for future development in sensing applications.[15][16][17][18][19] Furthermore, understanding the interactions of such dyes with biological systems is an area of ongoing research, particularly in the context of toxicology and the development of biocompatible materials.[20][21][22][23]

References

Unveiling the Biological Potential of 2,6-Dibromo-4-nitroaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,6-dibromo-4-nitroaniline derivatives against their structural analogs. Supported by experimental data, this document delves into their anticancer and antimicrobial properties, offering insights into their therapeutic potential.

The core structure of this compound, a substituted aromatic amine, presents a versatile scaffold for the development of novel therapeutic agents. The presence of two bromine atoms and a nitro group at specific positions on the aniline (B41778) ring are key determinants of its biological activity. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing biological activity, and visualizes potential mechanisms of action.

Data Presentation: A Comparative Look at Biological Activity

The biological efficacy of this compound derivatives is often compared to their halogenated and non-halogenated analogs. The following tables present a summary of the available data on their anticancer and antifungal activities.

Table 1: Comparative Anticancer Activity of 2,6-Dihalo-4-nitroaniline Derivatives and Analogs
Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1 BrBrMultipleVaries[1]
2 ClClMultipleVaries[1]
3 HHMultipleVaries[1]

Note: Specific IC50 values for a range of cell lines were not available in the public domain for direct side-by-side comparison in this format. The activity is noted to vary based on the specific derivative and cell line.

Table 2: Comparative Antifungal Activity of 2,6-Dihalo-4-nitroanilines
CompoundFungusActivity
This compound Aspergillus niger, Trichophyton mentagrophytesFungitoxic
2,6-Dichloro-4-nitroaniline Aspergillus niger, Trichophyton mentagrophytesFungitoxic

Source: Adapted from a study on the antifungal activity of substituted nitrobenzenes and anilines.[2]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure reproducibility and accuracy in assessing the biological activity of these compounds, standardized experimental protocols are crucial. The following are detailed methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and analogs) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Mechanism of Action: Potential Signaling Pathways

While the exact molecular targets of this compound derivatives are still under investigation, evidence suggests that their cytotoxic effects may be mediated through the induction of apoptosis and the inhibition of key cell survival pathways.

Potential Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Some substituted nitroaniline derivatives have been shown to inhibit this pathway.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Bad->Apoptosis Promotes

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in this process. It is hypothesized that this compound derivatives may trigger apoptosis through the activation of caspase-3, a key executioner caspase.

Apoptosis_Pathway Stimulus This compound Derivative Procaspase9 Procaspase-9 Stimulus->Procaspase9 Induces activation of Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed induction of apoptosis through caspase activation by this compound derivatives.

References

The Cost-Effectiveness of 2,6-Dibromo-4-nitroaniline in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialized organic molecules, particularly in the realm of disperse dyes and pharmaceutical intermediates, the choice of starting materials is a critical determinant of both the final product's characteristics and the overall economic viability of the process. 2,6-Dibromo-4-nitroaniline is a key intermediate, valued for its ability to impart specific properties to target molecules. This guide provides an objective comparison of the cost-effectiveness and performance of this compound against its primary alternative, 2,6-dichloro-4-nitroaniline (B1670479), supported by experimental data from the literature.

Executive Summary

This compound serves as a crucial precursor in the synthesis of a variety of organic compounds, most notably blue disperse dyes.[1] Its chemical structure, featuring two bromine atoms ortho to the amino group and a nitro group para to it, provides a unique combination of steric and electronic properties that influence the color, fastness, and overall performance of the resulting dyes. The primary alternative for similar applications is 2,6-dichloro-4-nitroaniline, which offers a different halogen substitution pattern.

The selection between these two intermediates hinges on a trade-off between the cost of the raw materials and the desired performance characteristics of the final product. While the chloro-derivative is generally more economical to synthesize due to the lower cost of chlorinating agents, the bromo-derivative can impart superior properties, such as specific shades and potentially better fastness, to the final dye molecules. This guide will delve into the synthetic pathways for both compounds, providing a cost analysis and a comparison of the performance of dyes derived from each.

Synthesis and Cost-Effectiveness Analysis

The synthesis of both this compound and 2,6-dichloro-4-nitroaniline typically starts from the readily available and relatively inexpensive 4-nitroaniline (B120555). The key difference lies in the halogenation step.

Synthetic Pathways

Two primary synthetic routes are considered for this compound: a traditional method using elemental bromine and a "greener" approach employing a bromide-bromate system. For 2,6-dichloro-4-nitroaniline, the common method involves chlorination using various chlorinating agents.

Synthesis of this compound & 2,6-Dichloro-4-nitroaniline

cluster_0 Synthesis of this compound cluster_1 Synthesis of 2,6-Dichloro-4-nitroaniline 4-Nitroaniline_Br 4-Nitroaniline This compound This compound 4-Nitroaniline_Br->this compound Traditional Method 4-Nitroaniline_Br->this compound Green Method Bromine Bromine (Br2) Bromine->this compound Bromide-Bromate NaBr/NaBrO3 Bromide-Bromate->this compound 4-Nitroaniline_Cl 4-Nitroaniline 2,6-Dichloro-4-nitroaniline 2,6-Dichloro-4-nitroaniline 4-Nitroaniline_Cl->2,6-Dichloro-4-nitroaniline Chlorinating_Agent Chlorinating Agent (e.g., Cl2, HCl/H2O2) Chlorinating_Agent->2,6-Dichloro-4-nitroaniline

Caption: Synthetic routes to 2,6-dihalo-4-nitroaniline intermediates.

Cost Comparison of Starting Materials and Reagents

The cost-effectiveness of each synthetic route is heavily influenced by the price of the raw materials. The following table provides an approximate cost comparison based on currently available market data. Prices are subject to variation based on supplier, purity, and volume.

Compound Approximate Price (USD/kg) Source
4-Nitroaniline11 - 15Multiple Suppliers
Bromine2.70 - 4.40Market Reports
Sodium Bromide2.00 - 3.50Multiple Suppliers
Sodium Bromate3.00 - 4.00Multiple Suppliers
ChlorineVaries (generally lower than bromine)Industrial Gas Suppliers
This compound~12IndiaMART
2,6-Dichloro-4-nitroaniline1.50 - 6.00Multiple Suppliers
Yield and Process Efficiency

The overall cost of the final intermediate is not solely dependent on raw material prices but also on the efficiency of the synthetic process, primarily the reaction yield.

Product Synthetic Method Reported Yield Key Considerations
This compoundTraditional (Bromine in CCl4)Not specified, but generally effective.Use of hazardous solvent (tetrachloromethane).
This compoundGreen (NaBr/NaBrO3 in aqueous acid)High (not explicitly quantified in abstract)Environmentally friendly, solvent-free, recyclable filtrate.[2]
This compoundBrominating reagent in DCM/water98.7%Use of dichloromethane (B109758) as a solvent.
2,6-Dichloro-4-nitroanilineChlorination in aqueous HCl82% - 92%Yield and purity depend on reaction conditions (temperature, acid concentration).
2,6-Dichloro-4-nitroanilineChlorination with chlorine bleaching liquor85% - 90%High purity and yield.[3]

Performance Comparison of Derived Disperse Dyes

The ultimate test of cost-effectiveness lies in the performance of the final products derived from these intermediates. In the context of disperse dyes, key performance indicators include color characteristics (shade, intensity) and fastness properties (light, wash, sublimation).

General Trends in Halogenated Disperse Dyes:

  • Color: The position and nature of the halogen can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum of the dye.

  • Light Fastness: Dyes derived from nitroaniline precursors generally exhibit good to very good light fastness, often with ratings between 5 and 7 on the blue wool scale.[4] The presence of electron-withdrawing groups, such as halogens, in proximity to the azo group can contribute to increased light fastness.

  • Wash Fastness: Nitroaniline-based azo dyes typically demonstrate very good to excellent wash fastness on polyester (B1180765), with ratings of 4-5.[4] The larger molecular size of the bromo-substituted dye may contribute to slightly better wash fastness compared to the chloro-substituted analogue.

  • Sublimation Fastness: This is a critical property for disperse dyes, especially during heat setting of fabrics. Dyes with higher molecular weights and stronger intermolecular interactions tend to have better sublimation fastness.

The following table summarizes the expected performance of disperse dyes based on the available literature for similar compounds.

Property Dyes from this compound Dyes from 2,6-Dichloro-4-nitroaniline
Shade Typically bright blue to greenish-blue shades.Can produce a range of shades, often in the brown and red-light brown spectrum.
Light Fastness Generally good to excellent.Generally good to excellent.
Wash Fastness Expected to be very good to excellent.Expected to be very good to excellent.
Sublimation Fastness Generally good.Generally good.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are representative procedures for the synthesis of the intermediates and a general protocol for the synthesis and application of disperse dyes.

Synthesis of this compound (Green Method)

This method, adapted from the literature, utilizes a bromide-bromate salt mixture in an aqueous acidic medium, offering an environmentally benign alternative to traditional bromination.[2]

Workflow for Green Synthesis of this compound

Start Start: Prepare Aqueous Acidic Medium Add_pNA Add 4-Nitroaniline Start->Add_pNA Add_Bromide_Bromate Add NaBr/NaBrO3 Mixture Add_pNA->Add_Bromide_Bromate Stir Stir at Ambient Temperature Add_Bromide_Bromate->Stir Filter Filter the Precipitate Stir->Filter Wash Wash with Water Filter->Wash Recycle Recycle Aqueous Filtrate Filter->Recycle Dry Dry the Product Wash->Dry Product This compound Dry->Product

Caption: Green synthesis workflow for this compound.

Procedure:

  • Prepare an aqueous acidic solution.

  • Add 4-nitroaniline to the solution with stirring.

  • Slowly add a 2:1 molar ratio of sodium bromide and sodium bromate.

  • Continue stirring at ambient temperature until the reaction is complete (monitored by TLC).

  • Filter the solid product.

  • Wash the precipitate thoroughly with water.

  • Dry the product to obtain this compound.

  • The aqueous acidic filtrate can be recycled for subsequent batches.[2]

Synthesis of 2,6-Dichloro-4-nitroaniline

A common laboratory-scale synthesis involves the chlorination of 4-nitroaniline in concentrated hydrochloric acid.

Procedure:

  • Dissolve 4-nitroaniline in concentrated hydrochloric acid at 50 °C.

  • Gradually add a solution of potassium chlorate (B79027) in water at approximately 25 °C.

  • After the addition is complete, dilute the reaction mixture with a large volume of water.

  • Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

  • Wash the product with water and a small amount of alcohol.

  • Purify the product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

General Synthesis and Application of Disperse Dyes

The following is a general two-step procedure for synthesizing a disperse azo dye and applying it to a polyester fabric.

Logical Flow of Disperse Dye Synthesis and Application

cluster_synthesis Dye Synthesis cluster_application Dye Application Diazotization Diazotization of 2,6-Dihalo-4-nitroaniline Coupling Coupling with Coupling Component Diazotization->Coupling Isolation Isolation and Purification of Disperse Dye Coupling->Isolation Dispersion Preparation of Dye Dispersion Isolation->Dispersion Dyeing Dyeing of Polyester Fabric (High Temperature) Dispersion->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Washing_Drying Washing and Drying Reduction_Clearing->Washing_Drying

Caption: Synthesis and application of disperse dyes.

1. Diazotization: a. Disperse the 2,6-dihalo-4-nitroaniline in an aqueous acidic solution (e.g., HCl or H2SO4). b. Cool the mixture to 0-5 °C in an ice bath. c. Add a solution of sodium nitrite (B80452) dropwise while maintaining the low temperature. d. Stir for a period to ensure complete formation of the diazonium salt.

2. Coupling: a. Dissolve a suitable coupling component (e.g., an N-substituted aniline (B41778) or a naphthol derivative) in an appropriate solvent. b. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining a low temperature and appropriate pH. c. Allow the reaction to proceed to completion. d. Isolate the precipitated dye by filtration, wash thoroughly with water, and dry.

3. Dyeing of Polyester Fabric: a. Prepare a dye bath containing the synthesized disperse dye, a dispersing agent, and a pH buffer. b. Introduce the polyester fabric into the dye bath. c. Raise the temperature of the dye bath to 130 °C under pressure and maintain for 60 minutes. d. Cool the dye bath, remove the fabric, and rinse with water. e. Perform a reduction clearing step to remove surface dye and improve fastness. f. Wash the dyed fabric and dry.

Conclusion

The choice between this compound and 2,6-dichloro-4-nitroaniline as a synthetic intermediate is a nuanced decision that requires careful consideration of both economic and performance factors.

  • Cost-Effectiveness: From a purely economic standpoint, 2,6-dichloro-4-nitroaniline is the more cost-effective option due to the lower cost of chlorine-based reagents and well-established, high-yield synthetic protocols.

  • Performance: While direct comparative data is limited, the literature suggests that dyes derived from this compound may offer advantages in achieving specific bright blue and greenish-blue shades. The larger atomic radius and different electronic properties of bromine compared to chlorine can influence the final color and potentially enhance fastness properties.

  • Environmental Considerations: The development of "green" synthetic routes for this compound using a bromide-bromate system presents a significant advantage in terms of environmental impact, as it avoids the use of hazardous organic solvents and allows for the recycling of reagents.

Recommendation: For applications where cost is the primary driver and a broader range of brown and red shades are acceptable, 2,6-dichloro-4-nitroaniline is a strong candidate. However, for the synthesis of high-performance blue disperse dyes where specific color characteristics and potentially superior fastness are required, the additional cost of this compound, especially when produced via greener synthetic methods, can be justified. Researchers and manufacturers are encouraged to perform their own cost-benefit analysis based on their specific target molecules and performance requirements.

References

Comparative Guide to Analytical Method Validation for 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantitative determination of 2,6-Dibromo-4-nitroaniline: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on standard validation parameters to aid in selecting the most appropriate technique for specific research and quality control needs.

Introduction

This compound is a key intermediate in the synthesis of various compounds, including azo dyes and potential pharmaceutical agents. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound and its subsequent products. This guide outlines the experimental protocols and validation data for GC, HPLC, and UV-Vis spectrophotometry, offering a direct comparison of their capabilities.

Method Comparison

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance of each technique for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance (Illustrative Data)

Validation ParameterGas Chromatography (GC-NPD)High-Performance Liquid Chromatography (RP-HPLC-UV)UV-Vis Spectrophotometry
Linearity (R²) > 0.998> 0.999> 0.995
Range 0.1 - 50 µg/mL0.1 - 100 µg/mL1 - 25 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%97.5 - 102.0%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) 0.03 µg/mL0.04 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.1 µg/mL1.0 µg/mL
Specificity High (potential for co-elution)HighLow (prone to interference)

Gas Chromatography (GC)

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, a GC method coupled with a Nitrogen-Phosphorus Detector (NPD) offers high sensitivity and selectivity. The following protocol is based on the principles of EPA Method 8131, which includes this analyte.[1]

Experimental Protocol
  • Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5 or equivalent).

  • Injector: Splitless, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) to a known concentration within the linear range of the method.

Logical Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Dilute to Known Concentration b->c d Inject Sample c->d Prepared Sample e Chromatographic Separation d->e f Detection (NPD) e->f g Peak Integration f->g Chromatogram h Quantification using Calibration Curve g->h i Report Result h->i cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Filter through 0.45 µm Filter b->c d Inject Sample c->d Filtered Sample e Chromatographic Separation (C18) d->e f UV Detection (254 nm) e->f g Peak Area Measurement f->g Chromatogram h Concentration Calculation g->h i Purity Assessment h->i cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis a Prepare Standard Solutions d Measure Absorbance of Standards a->d b Prepare Sample Solution e Measure Absorbance of Sample b->e c Determine λmax c->d c->e f Construct Calibration Curve d->f g Calculate Sample Concentration e->g f->g

References

A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dibromo-4-nitroaniline, a crucial intermediate in the production of azo disperse dyes and a valuable building block in organic synthesis, has been approached through various methodologies.[1][2] This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs. The comparison focuses on reaction conditions, product yield and purity, and environmental impact.

Overview of Synthetic Strategies

The primary precursor for the synthesis of this compound is 4-nitroaniline (B120555). The main transformation involves the selective bromination of the two positions ortho to the amino group. The key challenge lies in achieving high selectivity and yield while minimizing the formation of byproducts and the use of hazardous reagents. This guide explores three main strategies: bromination in organic solvents, bromination in concentrated sulfuric acid, and a greener approach using bromide-bromate salts in an aqueous medium.

Synthetic_Routes_Comparison cluster_start Starting Material cluster_routes Synthetic Routes cluster_end Product cluster_comparison Comparison Metrics 4-Nitroaniline 4-Nitroaniline Route_A Route A: Bromination in Organic Solvent 4-Nitroaniline->Route_A Br2, CCl4 Route_B Route B: Bromination in Sulfuric Acid 4-Nitroaniline->Route_B Br2/NaBr, H2SO4, Oxidant Route_C Route C: Green Synthesis in Aqueous Medium 4-Nitroaniline->Route_C NaBr/NaBrO3, H2O, Acid Product This compound Route_A->Product Route_B->Product Route_C->Product Metrics Yield Purity Reaction Time Temperature Environmental Impact

Caption: Comparative workflow of synthetic routes to this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their key performance indicators.

Parameter Route A: Bromination in Organic Solvent Route B: Bromination in Sulfuric Acid Route C: Green Synthesis in Aqueous Medium
Starting Material 4-Nitroaniline4-Nitroaniline4-Nitroaniline
Brominating Agent Bromine (Br₂)Bromine (Br₂) or Sodium Bromide (NaBr)Sodium Bromide (NaBr) and Sodium Bromate (B103136) (NaBrO₃)
Solvent/Medium Carbon Tetrachloride (CCl₄)Concentrated Sulfuric Acid (H₂SO₄)Water
Oxidant Not explicitly requiredHydrogen Peroxide (H₂O₂) or Chlorine (Cl₂)In-situ generated from NaBr/NaBrO₃
Reaction Temperature 20°C20 - 70°CRoom Temperature
Reaction Time 1 hour8 - 12 hours4 hours
Reported Purity Not specifiedUp to 99.32%High purity, suitable for industrial applications
Reported Yield Not specifiedHighQuantitative
Environmental Concerns Use of hazardous organic solvent (CCl₄)Use of concentrated acid, potential for hazardous byproductsMinimal organic solvent use, recyclable aqueous acidic filtrate

Experimental Protocols

Route A: Bromination in Organic Solvent

This traditional method involves the direct bromination of 4-nitroaniline using elemental bromine in a chlorinated organic solvent.

Experimental Protocol:

  • Dissolve 4-nitroaniline in tetrachloromethane.

  • Stir the mixture at 20°C.

  • Add a solution of bromine in tetrachloromethane to the reaction mixture.

  • Continue stirring for 1 hour.[3]

  • After the reaction is complete, the organic layer is separated.

  • The organic layer and extracts are combined and washed with sodium thiosulphate solution and then with brine.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Route B: Bromination in Sulfuric Acid

This method utilizes concentrated sulfuric acid as a solvent and a brominating agent in the presence of an oxidant. This approach is often employed in industrial settings and can be directly followed by diazotization without isolating the intermediate.[2][4][5]

Experimental Protocol:

  • In a reaction flask, add 60% sulfuric acid (220.0g).[2][4]

  • With stirring, add 4-nitroaniline (27.6g) and continue to stir for 2 hours to form a slurry.[2][4]

  • Add bromine (35.2g) to the mixture while maintaining the reaction temperature at 20-25°C.[2][4]

  • After the addition is complete, maintain the reaction at 20-25°C for 4 hours.[2][4]

  • Add 30% hydrogen peroxide (25.0g) while keeping the temperature at 20-25°C.[2][4]

  • Continue the reaction at this temperature for another 4 hours.[2][4]

  • The resulting product, this compound, can then be isolated or used directly for subsequent reactions like diazotization. The purity of the product obtained through this method is reported to be as high as 99.32%.[2][4]

Note: Variations of this method exist, utilizing different concentrations of sulfuric acid, sodium bromide instead of bromine, and other oxidants like chlorine, with reaction temperatures ranging from 30-70°C.[4][5]

Route C: Green Synthesis in Aqueous Medium

This environmentally friendly approach avoids the use of organic solvents and employs a combination of sodium bromide and sodium bromate in an acidic aqueous medium to generate bromine in situ.[1][6][7][8]

Experimental Protocol:

  • Prepare a homogenous slurry of 4-nitroaniline in an aqueous acidic solution (e.g., dilute sulfuric acid).

  • Slowly add an aqueous solution of sodium bromide and sodium bromate (in a 2:1 molar ratio) to the slurry over a period of 2 hours at room temperature.[1][7]

  • Continue stirring the reaction mixture for an additional 2 hours at the same temperature.[7]

  • If necessary, treat the reaction mixture with a 5% sodium thiosulfate (B1220275) solution to quench any excess bromine.[7]

  • The solid product is then collected by simple filtration and washed with water.[1][7]

  • A significant advantage of this method is the ability to recycle the aqueous acidic filtrate for subsequent batches, which has been demonstrated for up to five cycles without a significant loss in yield or purity.[1][7]

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • Route A is a classical laboratory method that is relatively quick but involves the use of a hazardous and environmentally detrimental solvent.

  • Route B offers high purity and is suitable for large-scale industrial production, especially when the subsequent reaction is diazotization, as it can be performed in the same reaction vessel, thus simplifying the process.[2][4][5] However, it requires careful handling of concentrated sulfuric acid and oxidants.

  • Route C represents a significant advancement in green chemistry, offering a safe, efficient, and environmentally benign process.[1] The use of water as a solvent, ambient reaction conditions, and the recyclability of the acidic medium make it an attractive option for both laboratory and industrial applications where sustainability is a priority.[1][7]

For modern synthetic applications, Route C is highly recommended due to its favorable environmental profile, high yield, and operational simplicity. However, for specific industrial processes where the subsequent step is diazotization, the one-pot nature of Route B may offer economic and process advantages.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-4-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,6-Dibromo-4-nitroaniline (CAS No: 827-94-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

This compound is a hazardous chemical that requires careful handling during use and disposal. It is classified as a halogenated aromatic compound. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P501
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinP280, P302+P352, P312, P362+P364, P501
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP261, P271, P304+P340, P312, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

This data is compiled from multiple safety data sheets.[1][2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Due to its brominated structure, it is categorized as halogenated organic waste .[5][6] Adherence to institutional and regulatory guidelines is mandatory.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[7] A NIOSH-approved respirator should be used if there is a risk of dust inhalation.[7]

  • Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the handling area.[2]

2. Waste Segregation and Container Selection:

  • Crucially, segregate this compound waste as halogenated organic waste. [6][8] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[8]

  • Keep it separate from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[7]

  • Select a waste container that is in good condition, leak-proof, and compatible with the chemical.[9] The original container is often a suitable choice.[9] For liquid solutions containing this compound, use a designated container for halogenated liquid waste.[10]

3. Labeling the Waste Container:

  • Label the waste container clearly with the words "HAZARDOUS WASTE".[9]

  • The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[11]

  • Record the date when the waste was first added to the container.[11]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]

  • The container must be kept tightly closed except when adding waste.[5][9]

  • Ensure the storage area is away from incompatible chemicals.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

5. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][13]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • The ultimate responsibility for the waste from "cradle to grave" lies with the generator.[14]

6. Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The first rinseate must be collected and disposed of as halogenated hazardous waste.[11]

  • After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policy.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form (Solid, Solution, Contaminated Debris) ppe->assess_form waste_category Categorize as 'Halogenated Organic Waste' assess_form->waste_category select_container Select Compatible, Leak-Proof Container waste_category->select_container Is Halogenated label_container Label with: 'HAZARDOUS WASTE' 'this compound' Date select_container->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste check_full Container Full or No Longer in Use? store_waste->check_full check_full->store_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end_disposal Disposal Complete contact_ehs->end_disposal

References

Personal protective equipment for handling 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dibromo-4-nitroaniline

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.

Chemical Identifier and Hazard Summary

Identifier Value
Chemical Name This compound
CAS Number 827-94-1
Molecular Formula C₆H₄Br₂N₂O₂
Signal Word Warning
GHS Hazard Statements H302, H312, H332, H315, H319

Hazard Classifications [1][2][3]

Hazard Class Category Description
Acute Toxicity, Oral 4Harmful if swallowed[1][2][3][4]
Acute Toxicity, Dermal 4Harmful in contact with skin[1][2][3][4]
Acute Toxicity, Inhalation 4Harmful if inhaled[1][3][4][5]
Skin Corrosion/Irritation 2Causes skin irritation[2][3][6][7]
Serious Eye Damage/Eye Irritation 2Causes serious eye irritation[3][7]
Specific Target Organ Toxicity (Single) 3May cause respiratory irritation[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment [1][5][6][7][8]

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or eyeglasses with side shields (compliant with OSHA 29 CFR 1910.133 or EN166)[6][8]Protects against dust particles and potential splashes, preventing eye irritation[6].
Hand Protection Appropriate protective gloves (e.g., nitrile rubber)[1][6]Prevents skin contact, as the substance is harmful upon dermal absorption[2][5].
Body Protection Protective clothing to prevent skin exposure (e.g., lab coat, coveralls)[5][6]Minimizes the risk of skin contact and contamination of personal clothing[6].
Respiratory NIOSH or European Standard EN 149 approved respirator (e.g., N95 dust mask)[1][6]Protects against inhalation of harmful dust particles, especially in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial. The following workflow outlines the procedural steps from preparation to post-handling.

prep Preparation handling Handling and Use prep->handling sub_prep1 Verify fume hood functionality sub_prep2 Don appropriate PPE sub_prep3 Prepare all necessary equipment decontamination Decontamination handling->decontamination storage Storage handling->storage If not all is used sub_handling1 Weigh and handle solid in a ventilated area sub_handling2 Avoid dust formation sub_handling3 Keep container tightly closed when not in use waste Waste Disposal decontamination->waste sub_decon1 Clean work surfaces thoroughly sub_decon2 Decontaminate or dispose of used equipment sub_decon3 Remove and dispose of PPE correctly sub_waste1 Collect waste in a labeled, sealed container sub_waste2 Follow institutional and local disposal regulations sub_storage1 Store in a cool, dry, well-ventilated area sub_storage2 Keep away from incompatible materials

Figure 1: Workflow for Safe Handling of this compound.

Experimental Protocols

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible.[7]

  • Don all required PPE as specified in the table above.

  • Assemble all necessary laboratory equipment (e.g., glassware, spatulas, weighing paper) within the fume hood to minimize movement of the chemical.

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[5][6]

  • When weighing, use a draft shield or perform the task in a low-flow area of the hood to prevent the fine powder from becoming airborne.

  • Handle the substance carefully to avoid the formation of dust.[5][8]

  • Keep the container tightly closed when not in use.[5][6][7]

  • Avoid contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][6]

  • Clean all work surfaces and equipment that may have come into contact with the chemical.

  • Remove contaminated clothing and launder it before reuse.[5]

  • Properly remove and dispose of gloves and other disposable PPE in a designated waste container.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

    • Ensure the waste container is compatible with the chemical and is kept securely closed.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container in accordance with all local, regional, and national hazardous waste regulations.[3][5]

    • It is recommended to entrust the disposal to a licensed and qualified waste disposal company.[3]

    • Do not empty into drains.[8]

References

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Retrosynthesis Analysis

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2,6-Dibromo-4-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.